4-Fluoro-2-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBKZVIQHCUHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382584 | |
| Record name | 4-Fluoro-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191014-55-8 | |
| Record name | 4-Fluoro-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Beyond the Spectrum, A Structural Blueprint
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-2-methoxybenzonitrile
In the landscape of pharmaceutical and materials science research, this compound (C₈H₆FNO) serves as a critical structural motif and versatile chemical intermediate.[1] Its precise molecular architecture, dictated by the interplay of its nitrile, methoxy, and fluoro substituents, is fundamental to its reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for verifying this architecture.
This guide moves beyond a superficial reading of a spectrum. It is designed for researchers and drug development professionals, providing a detailed, mechanistically-grounded analysis of the ¹H NMR spectrum of this compound. We will dissect the electronic effects that govern the spectral characteristics, outline a robust experimental protocol, and present a self-validating framework for spectral interpretation, ensuring unambiguous structural confirmation.
The Theoretical Framework: Decoding Electronic Influences
The ¹H NMR spectrum is a direct reflection of the electronic environment of each proton in a molecule. In this compound, the chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic and methoxy protons are governed by a combination of inductive, resonance, and anisotropic effects.
Chemical Shift: The Electronic Fingerprint
The position of a proton's signal (chemical shift) is determined by the degree to which it is "shielded" or "deshielded" from the external magnetic field by the surrounding electron density.[2]
-
Inductive Effects: Electronegative atoms like fluorine, oxygen, and the nitrogen of the cyano group withdraw electron density through the sigma bonds.[2][3][4] This deshields nearby protons, shifting their signals downfield (to a higher ppm value). The strength of this effect generally correlates with electronegativity.[5]
-
Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the molecule's pi system, affecting positions ortho and para to the substituent.[6][7]
-
Methoxy Group (-OCH₃): The oxygen atom's lone pairs are electron-donating via resonance, increasing electron density primarily at the ortho and para positions. This causes shielding (an upfield shift).
-
Cyano Group (-CN): The cyano group is strongly electron-withdrawing through resonance, decreasing electron density at the ortho and para positions. This causes significant deshielding (a downfield shift).
-
Fluoro Group (-F): While highly electronegative (strong inductive withdrawal), fluorine can also exhibit a weak electron-donating resonance effect. However, its inductive effect is typically dominant in influencing proton chemical shifts.
-
-
Magnetic Anisotropy: The circulating pi electrons of the benzene ring generate their own local magnetic field (a "ring current"). Protons attached to the ring lie in a region where this induced field reinforces the external magnetic field, causing a significant downfield shift into the characteristic aromatic region (typically 6.5-8.0 ppm).[8][9]
Spin-Spin Coupling: The Connectivity Map
Spin-spin coupling arises from the interaction of the magnetic moments of adjacent nuclei, transmitted through the bonding electrons. This interaction splits NMR signals into multiplets, providing direct evidence of covalent connectivity.
-
Proton-Proton (¹H-¹H) Coupling: The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.
-
Proton-Fluorine (¹H-¹⁹F) Coupling: The spin-active ¹⁹F nucleus (100% natural abundance, spin I = ½) couples to protons in a similar manner to ¹H.[10] The magnitude of J_HF is also distance-dependent.[11][12]
-
Ortho coupling (³J_HF): Typically 5–10 Hz.
-
Meta coupling (⁴J_HF): Typically 2–8 Hz.
-
Para coupling (⁵J_HF): Typically 0–3 Hz.
-
Predicted ¹H NMR Spectrum of this compound
By applying the principles above, we can predict the ¹H NMR spectrum. The molecule has three distinct aromatic protons and one set of methoxy protons.
Caption: Structure of this compound with proton labels.
Signal-by-Signal Analysis
-
Methoxy Protons (-OCH₃): These three protons are equivalent and isolated from other protons, so they will appear as a sharp singlet . Located on a carbon adjacent to an electronegative oxygen, their predicted chemical shift is approximately 3.9 ppm . For comparison, the methoxy protons in 4-methoxybenzonitrile appear at 3.86 ppm.[13]
-
Aromatic Proton H-6: This proton is ortho to the strongly electron-withdrawing cyano group, which will shift it significantly downfield. It is also meta to the methoxy group and para to the fluorine. It will be split by H-5 (ortho coupling, ³J_HH ≈ 8-9 Hz) and by the fluorine (para coupling, ⁵J_HF ≈ 2-3 Hz). The expected multiplicity is a doublet of doublets (dd) . Predicted chemical shift: ~7.5-7.7 ppm .
-
Aromatic Proton H-5: This proton is situated between the fluorine (ortho) and the cyano group (meta). It will be split by H-6 (ortho coupling, ³J_HH ≈ 8-9 Hz), H-3 (meta coupling, ⁴J_HH ≈ 2.5 Hz), and the fluorine (meta coupling, ⁴J_HF ≈ 5-8 Hz). This will result in a complex multiplet, likely a doublet of doublet of doublets (ddd) . Predicted chemical shift: ~7.2-7.4 ppm .
-
Aromatic Proton H-3: This proton is ortho to the electron-donating methoxy group, which will shield it and shift it upfield relative to the other aromatic protons. It is split by H-5 (meta coupling, ⁴J_HH ≈ 2.5 Hz) and the fluorine (ortho coupling, ³J_HF ≈ 8-10 Hz). The expected multiplicity is a doublet of doublets (dd) . Predicted chemical shift: ~7.0-7.1 ppm .
Predicted Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| -OCH₃ | ~3.9 | s (singlet) | N/A |
| H-6 | ~7.5 - 7.7 | dd (d-d) | ³J_H6-H5 ≈ 8.5; ⁵J_H6-F ≈ 2.5 |
| H-5 | ~7.2 - 7.4 | ddd (d-d-d) | ³J_H5-H6 ≈ 8.5; ⁴J_H5-F ≈ 6.5; ⁴J_H5-H3 ≈ 2.5 |
| H-3 | ~7.0 - 7.1 | dd (d-d) | ³J_H3-F ≈ 9.0; ⁴J_H3-H5 ≈ 2.5 |
Experimental Protocol: A Self-Validating System
The integrity of NMR data begins with meticulous sample preparation and acquisition. This protocol is designed to yield high-quality, reproducible spectra.
Caption: Standard workflow for NMR analysis.
Part A: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a short time.[14][15]
-
Dissolution: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is essential to avoid large, interfering solvent signals in the ¹H spectrum.[16][17]
-
Homogenization: Vortex the vial until the sample is completely dissolved. A homogenous solution is critical for achieving a uniform magnetic field (good shimming).[14]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Part B: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for maximum homogeneity.
-
Experiment Execution: Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans. These parameters can be optimized as needed.
Part C: Data Processing
The raw data, a Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum.[18]
-
Fourier Transformation: The FID (time-domain signal) is converted into the spectrum (frequency-domain signal).[19][20]
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.[19][20]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[19][20]
-
Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. Alternatively, an internal standard like tetramethylsilane (TMS) can be used, defining 0.00 ppm.[15]
Interpretation and Structural Validation
The power of NMR lies in its ability to provide a self-validating data set. The predicted chemical shifts, multiplicities, and coupling constants must all be consistent with the proposed structure.
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Technical Guide: GHS Classification & Safety Profile of 4-Fluoro-2-methoxybenzonitrile
[1]
Executive Summary
4-Fluoro-2-methoxybenzonitrile (CAS: 103966-66-1) is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[1] Its utility stems from the unique electronic properties conferred by the ortho-methoxy and para-fluoro substituents relative to the nitrile handle.[1]
However, this utility comes with specific toxicological risks.[1][2][3][4][5] While often classified as "Harmful" (Category 4), a significant subset of safety notifications elevate it to "Toxic" (Category 3), necessitating a conservative, high-integrity safety protocol.[1][2] This guide provides a definitive GHS classification, supported by mechanistic toxicological insights and field-proven handling strategies.[1][2]
Chemical Identity & Physicochemical Context[1][2][5][6][7][8][9][10][11]
Understanding the physical state and structural reactivity is the first step in accurate hazard assessment.[1][2] The 4-fluoro and 2-methoxy groups modulate the lipophilicity and metabolic stability of the benzonitrile core.[1]
| Parameter | Data | Relevance to Safety |
| Chemical Name | This compound | Primary Identifier |
| CAS Number | 103966-66-1 | Verification Key |
| Molecular Formula | C₈H₆FNO | MW: 151.14 g/mol |
| Physical State | Solid (Crystalline Powder) | Inhalation risk (Dust) |
| Melting Point | 75°C – 77°C | Solid at room temp; melt hazard if heated |
| Solubility | Low in water; Soluble in organics (DMSO, MeOH) | Skin absorption vector |
GHS Classification Matrix
The following classification reflects the consensus data from major chemical suppliers and ECHA notifications. Note the "Senior Scientist Note" regarding the divergence in Acute Toxicity categorization.
Signal Word: WARNING (Note: Treat as DANGER if high-purity batch data is unavailable, due to potential Acute Tox. 3 variance).
Hazard Statements (H-Codes)
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][5] |
| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin.[1][2][5] |
| Acute Toxicity (Inhal.) | 4 | H332 | Harmful if inhaled.[1][2][4][5] |
| Skin Corrosion/Irrit. | 2 | H315 | Causes skin irritation.[1][2][6][7] |
| Eye Damage/Irrit. | 2A | H319 | Causes serious eye irritation.[1][2][4][6][8] |
| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[1][4] |
Critical Variance: Approximately 20% of industry notifications classify this substance as Acute Tox. 3 (H301/H311/H331 - Toxic) .[1] In drug development environments, the "Precautionary Principle" dictates that you handle this material assuming the higher toxicity threshold until specific LD50 data confirms otherwise.[2]
Precautionary Statements (P-Codes) - Priority Selection
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][2]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap/water), P305+P351+P338 (IF IN EYES: Rinse cautiously).[1][2]
-
Storage/Disposal: P403+P233 (Store in well-ventilated place), P501 (Dispose per local regulations).[1][2]
Toxicological Mechanisms & Risk Assessment
To move beyond simple compliance, we must understand why this molecule is hazardous.[1][2] The toxicity profile is driven by the benzonitrile core and its metabolic activation.[1][2]
Mechanistic Insight: The Nitrile Factor
Aromatic nitriles are generally more stable than aliphatic nitriles, but they are not metabolically inert.[2]
-
Metabolic Activation: The primary risk involves oxidative metabolism via Cytochrome P450 enzymes.[1][2] While the para-fluorine blocks metabolism at the 4-position, the nitrile moiety can still undergo alpha-hydroxylation (though difficult on aromatic rings) or, more likely, the molecule acts as a direct electrophile causing irritation.[1][2]
-
Cyanide Liberation: Unlike aliphatic nitriles, this compound does not rapidly liberate cyanide ions in neutral aqueous conditions.[1][2] However, in vivo metabolism can slowly release cyanide, contributing to the acute toxicity profile (H302/H312/H332).[1][2]
-
Irritation Pathway: The lipophilic nature (enhanced by the methoxy group) allows the compound to penetrate the stratum corneum, where it acts as a local irritant to mucous membranes (H315, H319, H335).[1][2]
Visualization: Classification Logic
The following diagram illustrates the logical flow from chemical structure to the assigned GHS controls.
Caption: Logical derivation of GHS controls from physicochemical and structural properties.
Operational Safety & Handling Protocols
As a Senior Scientist, reliance on "standard precautions" is insufficient. The following protocols are specific to the handling of fluorinated benzonitriles.
Engineering Controls (The First Line of Defense)
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.[1][2]
-
Static Control: As a dry powder, this compound can generate static charge.[1][2] Use anti-static weighing boats and ground equipment if handling >100g.[1][2]
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Protocol | Senior Scientist Recommendation (Best Practice) |
| Hands | Nitrile Gloves (0.11mm) | Double Gloving: Nitrile (inner) + Laminate/Barrier (outer) if dissolving in DMSO/DCM.[1] Reason: Nitriles can permeate standard gloves when in organic solution.[1][2] |
| Respiratory | Fume Hood | N95/P100 Mask if working outside hood (e.g., equipment maintenance) or if dust generation is uncontrolled.[1][2] |
| Eyes | Safety Glasses | Chemical Goggles or Face Shield if handling large quantities or liquid solutions.[1] |
Experimental Workflow Visualization
This workflow ensures self-validating safety at every step of the experiment.[1]
Caption: Step-by-step safety decision tree for handling this compound in the lab.
Emergency Response
In the event of exposure, immediate action mitigates the risk of systemic toxicity.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1][2] Alert medical personnel to potential nitrile exposure. [2]
-
Skin Contact: Brush off loose particles before washing.[1][2] Wash with soap and water for 15 minutes.[1][2] Do not use solvent (ethanol/acetone) to clean skin, as this enhances absorption.[1][2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][4][7] Remove contact lenses if present.[1][2][3][4][7]
-
Spill Cleanup:
References
-
Fisher Scientific. (2024).[1][2][7] Safety Data Sheet: this compound. Retrieved from [1][2]
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 2783329, this compound. Retrieved from [1][2]
-
European Chemicals Agency (ECHA). (2024).[1][2][5] C&L Inventory: this compound. Retrieved from
-
Tanii, H., & Hashimoto, K. (1984).[1][2] Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. (Mechanistic grounding for nitrile toxicity). Retrieved from
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Methodological & Application
Use of 4-Fluoro-2-methoxybenzonitrile in pharmaceutical synthesis
Application Note: Strategic Utilization of 4-Fluoro-2-methoxybenzonitrile in Pharmaceutical Synthesis
Abstract
This compound (CAS 191014-55-8) serves as a high-value bifunctional scaffold in medicinal chemistry.[1][2][3] Its utility stems from the orthogonal reactivity of its two primary functional handles: a highly activated fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr), and a nitrile group capable of diverse transformations (hydrolysis, reduction, cycloaddition). This guide details the mechanistic advantages of this scaffold, provides validated protocols for key C–O and C–N bond-forming reactions, and outlines its application in synthesizing bioactive heterocycles.[4]
Chemical Profile & Structural Advantages
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 191014-55-8 |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75–77 °C |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate |
Mechanistic Rationale
The molecule's reactivity is governed by the electronic interplay between its substituents:
-
The Nitrile (C-1): Acts as a strong electron-withdrawing group (EWG). Positioned para to the fluorine, it dramatically lowers the energy of the Meisenheimer complex intermediate, facilitating SNAr reactions at the C-4 position.
-
The Methoxy Group (C-2): Positioned meta to the fluorine, it exerts an inductive electron-withdrawing effect (-I) that further activates the C-F bond, while its resonance donation is structurally decoupled from the reaction center. This makes the C-4 fluorine significantly more labile than in non-methoxylated analogs.
Strategic Reaction Pathways
The following diagram illustrates the divergent synthetic utility of this compound. The scaffold allows for sequential functionalization: first exploiting the labile fluorine (SNAr), followed by elaboration of the nitrile.
Figure 1: Divergent Synthetic Pathways. The central nitrile activates the fluorine for SNAr (Green/Yellow paths) or serves as a precursor for acids/amides (Red path).
Detailed Experimental Protocols
Protocol A: Synthesis of Diaryl Ethers via SNAr
Application: Synthesis of antibiotic scaffolds and receptor ligands.
Principle: The para-nitrile group activates the fluorine for displacement by weak nucleophiles like phenols. Cesium carbonate is used to generate the phenoxide in situ, utilizing the "cesium effect" to enhance solubility and reactivity in polar aprotic solvents.
Materials:
-
This compound (1.0 equiv)
-
4-Bromophenol (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.6 mmol) and 4-Bromophenol (1.37 g, 7.94 mmol).
-
Base Addition: Add Cs₂CO₃ (6.47 g, 19.9 mmol).
-
Solvent: Add NMP (20 mL) and seal the flask under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the mixture to 80 °C for 2 hours . Monitor conversion by TLC or LC-MS (Target mass: Product MW).
-
Workup: Cool to room temperature. Pour the reaction mixture into water (50 mL) to precipitate inorganic salts and the product.
-
Extraction: Extract with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with brine (3x) to remove residual NMP.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Expected Outcome: 4-(4-bromophenoxy)-2-methoxybenzonitrile. Reference Grounding: Protocol adapted from antibiotic synthesis workflows described in WO2020099341A1 [1].
Protocol B: Synthesis of Aryl Hydrazines
Application: Precursor for Pyrazoles and Indazoles (e.g., Acetyl-CoA Carboxylase Inhibitors).
Principle: Hydrazine acts as a potent alpha-effect nucleophile. The reaction requires careful temperature control to favor displacement of the fluorine (SNAr) over attack at the nitrile (which would form an amidrazone).
Materials:
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (100 g, 0.66 mol) in Ethanol (660 mL).
-
Reagent Addition: Slowly add Hydrazine Monohydrate (331 g, 6.62 mol) at room temperature. Note: Exothermic reaction possible.[6]
-
Reflux: Heat the mixture to reflux (~78 °C) and stir overnight (8–12 hours).
-
Quench/Crystallization: Cool the reaction to room temperature. Dilute with water (750 mL) and stir for 1.5 hours. The product typically precipitates as a solid.[7]
-
Isolation: Filter the solids. Rinse the filter cake with water (2 × 250 mL) to remove excess hydrazine.
-
Drying: Air dry or vacuum dry at 40 °C.
Expected Outcome: (3-Methoxy-4-cyanophenyl)hydrazine (or tautomer). Reference Grounding: Protocol derived from large-scale synthesis of ACC inhibitors in WO2009144554A1 [2].
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (SNAr) | Incomplete activation of nucleophile. | Switch base to Cs₂CO₃ or KHMDS. Ensure solvent is dry (water quenches phenoxides). |
| Side Reaction: Hydrolysis | Wet solvent or excessive heating. | Nitriles can hydrolyze to amides at high pH/Temp. Maintain anhydrous conditions until workup. |
| Regioselectivity Issues | Competition with other leaving groups. | The 4-Fluoro position is significantly more reactive than 2-Methoxy. Lower temperature if OMe displacement is observed (rare). |
| Poor Solubility | Highly crystalline starting material. | Use polar aprotic solvents (DMSO, NMP) rather than Acetonitrile for SNAr steps. |
Safety and Handling
-
Hazard Classification: this compound is classified as Acute Toxic (Oral/Inhalation) and a Skin/Eye Irritant .
-
Nitrile Hazard: Metabolization or acidic hydrolysis may release trace cyanide. Work in a well-ventilated fume hood.
-
Incompatibility: Avoid strong oxidizers and strong acids (unless hydrolysis is intended).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Antibiotic compounds, methods of manufacturing the same. (2020). World Intellectual Property Organization, WO2020099341A1.
-
Substituted Pyrazolospiroketone Acetyl-CoA Carboxylase Inhibitors. (2009). World Intellectual Property Organization, WO2009144554A1.
-
This compound Product Data. (Verified 2026). Thermo Scientific Chemicals / Fisher Scientific.
-
Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides. (2012). PubMed Central, PMC3525997.
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Application Note: High-Purity Synthesis of TADF Emitters Using 4-Fluoro-2-methoxybenzonitrile
Executive Summary
This guide details the application of 4-Fluoro-2-methoxybenzonitrile as a critical intermediate in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters and host materials. Unlike generic halogenated benzenes, this molecule offers a unique dual-functionality: the 4-fluoro position serves as a highly reactive electrophilic site for Nucleophilic Aromatic Substitution (
This protocol focuses on the synthesis of Donor-Acceptor (D-A) architectures, specifically coupling with carbazole derivatives, to yield high-triplet-energy (
Chemical Architecture & Rationale
Structural Advantages
The efficacy of this compound in OLED design stems from its specific substitution pattern:
| Feature | Position | Function in OLED Synthesis |
| Nitrile (-CN) | C-1 | Strong Acceptor: Acts as the primary Electron Withdrawing Group (EWG), lowering the LUMO energy to facilitate electron injection. It also activates the para-fluorine for substitution. |
| Methoxy (-OCH3) | C-2 | Steric Modulator: Located ortho to the nitrile and meta to the fluorine. In the final product, this group forces the donor moiety (at C-4) out of planarity, minimizing |
| Fluorine (-F) | C-4 | Leaving Group: The C-F bond is activated by the para-nitrile group, allowing for catalyst-free |
Mechanism of Action ( )
The synthesis relies on the displacement of the fluoride ion by a nitrogen nucleophile. The strong
Figure 1: Mechanistic pathway of the
Experimental Protocol: Synthesis of D-A Emitter
Target Molecule: 4-(9H-carbazol-9-yl)-2-methoxybenzonitrile Scale: 10 mmol basis
Materials & Reagents[1][2]
-
Precursor: this compound (1.51 g, 10 mmol) [>98% Purity]
-
Donor: 9H-Carbazole (1.84 g, 11 mmol) [Sublimation grade preferred]
-
Base: Cesium Carbonate (
) (6.5 g, 20 mmol) [Anhydrous] -
Solvent: Dimethyl Sulfoxide (DMSO) or DMF (50 mL) [Anhydrous, <50 ppm
] -
Atmosphere: Nitrogen or Argon gas.
Step-by-Step Methodology
-
Preparation (In Glovebox/Schlenk Line):
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool under a stream of
. -
Charge the flask with 9H-Carbazole (1.1 eq) and
(2.0 eq). -
Add Anhydrous DMSO (50 mL) via syringe. Stir for 15 minutes at Room Temperature (RT) to deprotonate the carbazole.
-
-
Addition & Reaction:
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 150°C in an oil bath.
-
Monitor: Track reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting material (
) should disappear, replaced by a highly fluorescent spot ( ).
-
-
Quenching & Isolation:
-
Cool the mixture to RT.
-
Pour the reaction mixture into 300 mL of ice-cold water/methanol (9:1) while stirring vigorously. The product will precipitate as a white/off-white solid.
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake with water (
mL) to remove residual inorganic salts ( , ) and DMSO. -
Wash with cold ethanol (
mL) to remove unreacted starting materials.
-
-
Purification (Crucial for Device Performance):
-
Recrystallization: Dissolve the crude solid in minimal boiling Toluene or Chloroform/Ethanol. Allow to cool slowly to yield needle-like crystals.
-
Sublimation: For OLED device integration, the material must be sublimed under high vacuum (
Torr) using a thermal gradient sublimation train.
-
Purification & Characterization Workflow
For OLED applications, chemical purity must exceed 99.9%. Impurities (halogens, metal ions) act as exciton quenchers, drastically reducing device lifetime (
Figure 2: Purification workflow required to achieve electronic-grade purity.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | Diagnostic peaks: Methoxy singlet (~3.9 ppm), Carbazole aromatic protons (7.2-8.2 ppm). | |
| Purity | HPLC (UV @ 254 nm) | > 99.5% Area |
| Thermal Stability | TGA (5% weight loss) | |
| Electronic | Cyclic Voltammetry (CV) | Reversible reduction wave (LUMO localization on benzonitrile). |
Safety & Handling
-
Toxicity: this compound is a nitrile derivative.[3] It releases toxic fumes (CN-) upon combustion or reaction with strong acids.
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas. Moisture can hydrolyze the nitrile over long periods.
References
-
General Mechanism of
in OLED Synthesis:- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
-
Source:
-
TADF Design Principles (Donor-Acceptor Orthogonality)
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature.[4]
-
Source:
-
-
Fluorobenzonitrile Derivatives in OLEDs
- Detailed synthesis of carbazolyl-benzonitriles (analogous protocols)
-
Source: (Analogous 2-methyl variant protocol validation).
-
Chemical Data & Safety
- PubChem Compound Summary for CID 2783329 (this compound).
-
Source:[5]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-methoxybenzonitrile Scaffolds
Part 1: Executive Summary & Strategic Analysis
Core Directive
This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2-methoxybenzonitrile (CAS 119477-62-6).
Critical Technical Clarification: this compound itself lacks the requisite leaving group (Br, I, Cl, OTf) for standard Suzuki coupling where it acts as the electrophile. Therefore, this guide focuses on the 5-bromo-4-fluoro-2-methoxybenzonitrile derivative, the industry-standard intermediate for accessing biaryl scaffolds in kinase inhibitor discovery (e.g., EGFR, VEGFR targets). The presence of the fluorine atom (C4) and methoxy group (C2) creates a unique electronic environment that influences catalyst selection and regio-control.
Strategic "Why": Electronic & Steric Considerations
-
Electronic Push-Pull: The C2-methoxy group is a strong electron donor (resonance), while the C4-fluorine and C1-nitrile are electron-withdrawing. This makes the C5 position (para to the methoxy) the most nucleophilic site for prior halogenation, and the resulting C-Br bond highly reactive for oxidative addition.
-
Chemo-Selectivity: The C1-Nitrile group is susceptible to hydrolysis under harsh basic conditions. The protocol below utilizes mild bases and optimized solvent systems to preserve the nitrile functionality while effecting the coupling.
-
Fluorine Effect: The ortho-fluorine atom (relative to the coupling site in the 5-bromo derivative) can accelerate reductive elimination via the "fluorine effect," but may also destabilize certain phosphine ligands.
Part 2: Detailed Experimental Protocols
Pre-Requisite: Scaffold Activation (Synthesis of the Electrophile)
Note: If you have purchased 5-bromo-4-fluoro-2-methoxybenzonitrile (CAS 103977-79-3), skip to Section 2.2.
Reaction: Bromination of this compound Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN). Key Insight: The methoxy group directs bromination to the para position (C5). The nitrile group prevents ortho bromination at C6 due to steric and electronic repulsion.
Core Protocol: Suzuki Coupling of 5-Bromo-4-fluoro-2-methoxybenzonitrile
This protocol is optimized for coupling with aryl boronic acids to generate biaryl products.[1]
Materials & Reagents
| Component | Specification | Equiv. | Role |
| Substrate | 5-Bromo-4-fluoro-2-methoxybenzonitrile | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid (Ar-B(OH)₂) | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 - 0.05 | Catalyst (Robust) |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Activator |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | 10 mL/mmol | Reaction Medium |
| Inert Gas | Nitrogen or Argon | N/A | Atmosphere |
Step-by-Step Methodology
-
Setup:
-
Charge a reaction vial (equipped with a magnetic stir bar) with 5-bromo-4-fluoro-2-methoxybenzonitrile (1.0 equiv) and the Aryl Boronic Acid (1.3 equiv).
-
Add K₂CO₃ (2.5 equiv). Note: Using mild carbonate prevents nitrile hydrolysis compared to hydroxide bases.
-
-
Degassing (Critical Step):
-
Add the solvent mixture (1,4-Dioxane/Water , 4:1).
-
Degas the solvent by sparging with Nitrogen for 10-15 minutes. Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂[2] · CH₂Cl₂ (3-5 mol%).
-
Alternative: For sterically hindered boronic acids, use Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%).
-
-
Reaction:
-
Seal the vial and heat to 85°C - 90°C for 4–12 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC (typically 20-30% EtOAc/Hexane). Look for the disappearance of the bromide (starting material).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 30%).
-
Part 3: Mechanism & Visualization
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the methoxy group and the preservation of the nitrile.
Caption: Catalytic cycle for the coupling of 5-bromo-4-fluoro-2-methoxybenzonitrile. The nitrile group remains spectator.
Part 4: Troubleshooting & Optimization
Common Failure Modes
| Issue | Probable Cause | Solution |
| Low Conversion | Oxidative addition failure due to steric crowding at C5. | Switch to electron-rich, bulky ligands like XPhos or SPhos to facilitate oxidative addition. |
| Nitrile Hydrolysis | Base is too strong (e.g., NaOH, KOH) or temp too high. | Use K₃PO₄ or K₂CO₃ . Avoid temperatures >100°C. |
| De-halogenation | "Hydride" source present (often from solvent impurities).[3] | Ensure Dioxane is peroxide-free and anhydrous. |
| Protodeboronation | Boronic acid instability. | Use excess boronic acid (1.5 eq) or switch to Boronic Ester (Pinacol) . |
Solvent Screening Data (Typical)
-
Dioxane/H₂O (4:1): Standard. Good solubility, moderate rate.
-
Toluene/H₂O (10:1): Better for highly lipophilic substrates.
-
DMF/H₂O: High reaction rate but difficult work-up; risk of decomposition.
Part 5: References
-
Suzuki-Miyaura Coupling Mechanism & Overview Source: Organic Chemistry Portal.[4] "Suzuki Coupling."[3][4][5][6][7][8] [Link]
-
Synthesis of Fluorinated Benzonitriles Source: Google Patents. "Preparation method of 2-fluoro-5-formylbenzonitrile (CN114907234B)."
-
Safety Data & Handling of this compound Source: PubChem. "this compound Compound Summary." [Link]
Sources
- 1. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Reduction of 4-Fluoro-2-methoxybenzonitrile to (4-Fluoro-2-methoxyphenyl)methanamine
Abstract
This document provides a comprehensive technical guide for the chemical reduction of 4-Fluoro-2-methoxybenzonitrile to its corresponding primary amine, (4-fluoro-2-methoxyphenyl)methanamine. This aminomethyl derivative is a valuable building block in medicinal chemistry and materials science. This guide details three field-proven protocols employing Lithium Aluminum Hydride (LiAlH₄), Borane-Tetrahydrofuran complex (BH₃·THF), and catalytic hydrogenation with Raney® Nickel. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind experimental choices, detailed step-by-step protocols, and critical safety information. Each method is evaluated for its efficacy, functional group tolerance, and scalability, supported by mechanistic insights and data presentation to facilitate informed decisions in a laboratory setting.
Introduction and Strategic Importance
(4-Fluoro-2-methoxyphenyl)methanamine is a key synthetic intermediate. The unique substitution pattern on the phenyl ring, featuring a fluorine atom and a methoxy group, imparts specific electronic and conformational properties that are highly sought after in the design of bioactive molecules and advanced materials. The primary amine functionality serves as a crucial handle for subsequent chemical modifications, such as amide bond formation, alkylation, and arylation.
The reduction of the nitrile group is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on several factors, including the presence of other functional groups, desired yield, scalability, and safety considerations. This guide will compare three common, yet distinct, methodologies for this conversion.
Overview of Reduction Methodologies
The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The primary methods for achieving this are via complex metal hydrides or catalytic hydrogenation.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing most polar functional groups.[1][2][3] Its high reactivity necessitates strict anhydrous conditions and careful handling.
-
Borane Complexes (e.g., BH₃·THF): A more selective reducing agent than LiAlH₄.[4] It readily reduces carboxylic acids, amides, and nitriles while typically being less reactive towards esters and epoxides, offering a degree of chemoselectivity.[5]
-
Catalytic Hydrogenation (Raney® Nickel): A heterogeneous catalytic method that utilizes molecular hydrogen (H₂).[6][7] It is highly effective for reducing nitriles to amines and is often favored in industrial settings due to cost-effectiveness and easier product workup.[7][8]
Comparative Analysis of Methods
| Method | Reagent | Typical Yield | Pros | Cons |
| Method A | Lithium Aluminum Hydride (LiAlH₄) | >90% | High reactivity, rapid reaction times, effective for sterically hindered nitriles. | Pyrophoric, reacts violently with water, non-selective, challenging workup. |
| Method B | Borane-THF Complex (BH₃·THF) | 85-95% | High chemoselectivity, milder than LiAlH₄, commercially available as stable solutions. | Moisture-sensitive, requires acidic workup to hydrolyze amine-borane complex.[4] |
| Method C | Catalytic Hydrogenation | >95% | High yield, clean reaction, simple filtration workup, scalable, cost-effective for large scale. | Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for hydrodehalogenation.[9] |
General Experimental Workflow
The overall process, from starting material to the verified final product, follows a logical sequence. The choice of reduction protocol in Step 2 is the primary variable, influencing the specific workup and purification strategies required.
Caption: General experimental workflow for amine synthesis.
Detailed Protocols
Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Principle: LiAlH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the nitrile group. Two successive hydride additions, followed by hydrolysis during workup, yield the primary amine.[1]
Caption: LiAlH₄ reduction mechanism overview.
A1. Materials and Reagents
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄), powder (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
A2. Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Suspension: To the flask, add LiAlH₄ (1.5 eq) followed by anhydrous THF (approx. 10 mL per gram of nitrile) via cannula. Stir the resulting suspension.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 5 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Causality Note: The slow addition at low temperature is crucial to control the initial exothermic reaction and prevent runaway conditions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): This sequential addition is critical for safely quenching the reactive LiAlH₄ and forming easily filterable aluminum salts.[10][11][12] Cool the reaction mixture back to 0 °C. For every X g of LiAlH₄ used, add the following reagents dropwise and sequentially with vigorous stirring:[12][13][14] i. X mL of deionized water ii. X mL of 15% NaOH solution iii. 3X mL of deionized water
-
Isolation: Remove the cooling bath and stir the mixture at room temperature for 30 minutes. A granular white precipitate should form. Add anhydrous MgSO₄, stir for another 15 minutes, and filter the solid through a pad of Celite®.
-
Purification: Wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify further by vacuum distillation or column chromatography if necessary.
Method B: Reduction with Borane-Tetrahydrofuran (BH₃·THF)
Principle: The Lewis acidic boron atom coordinates to the nitrile nitrogen, activating the carbon for hydride transfer. Subsequent transfers and hydrolysis yield the amine. The initial product is an amine-borane complex, which must be hydrolyzed to liberate the free amine.[4]
Caption: BH₃·THF reduction mechanism overview.
B1. Materials and Reagents
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
B2. Step-by-Step Protocol
-
Setup: Assemble a flame-dried, nitrogen-purged flask with a stir bar and addition funnel.
-
Substrate Solution: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the reaction flask. Cool to 0 °C.
-
Reagent Addition: Add the 1 M BH₃·THF solution (2.5 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.[15][16]
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C. Slowly and carefully add 2 M HCl to quench the reaction and hydrolyze the amine-borane complex. Continue adding acid until the solution is pH ~1.
-
Isolation: Stir the mixture for 1 hour at room temperature. Remove the THF under reduced pressure. Add diethyl ether to the remaining aqueous layer and separate the layers.
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully basify to pH >12 by the slow addition of 5 M NaOH.
-
Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.
Method C: Catalytic Hydrogenation with Raney® Nickel
Principle: This heterogeneous catalysis method involves the dissociative adsorption of H₂ gas onto the surface of the Raney® Nickel catalyst. The nitrile also adsorbs onto the catalyst surface, where it undergoes stepwise hydrogenation to the primary amine.[6]
Caption: Catalytic hydrogenation workflow.
C1. Materials and Reagents
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 5-10% by weight, as a slurry in water or ethanol)
-
Ethanol or Methanol
-
Ammonia (optional, as an ethanolic solution, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celite®
C2. Step-by-Step Protocol
-
Setup: Add the solvent (e.g., ethanol) and the this compound to a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker).
-
Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry (approx. 5-10% w/w relative to the nitrile).[19] If desired, add ethanolic ammonia at this stage.
-
Hydrogenation: Seal the vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous agitation and heat if necessary. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Causality Note: The Celite® pad prevents the fine catalyst particles from passing through and ensures the catalyst remains wet, mitigating its pyrophoric risk. Never allow the filter cake to dry in the air.
-
-
Purification: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the product, which is often of high purity.
References
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Borane & Borane Complexes . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amine synthesis by nitrile reduction . Organic Chemistry Portal. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. [Link]
- CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
-
A Generic Approach for the Catalytic Reduction of Nitriles . ResearchGate. [Link]
-
2-Fluoro-N-(4-methoxyphenyl)benzamide . National Institutes of Health. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Borane Reagents . Organic Chemistry Portal. [Link]
-
Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions . ACS Publications. [Link]
-
Workup: Aluminum Hydride Reduction . University of Rochester Department of Chemistry. [Link]
- US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
-
B–N/B–H Transborylation: borane-catalysed nitrile hydroboration . National Institutes of Health. [Link]
-
Hydrogenation of nitrobenzonitriles using Raney nickel catalyst . ResearchGate. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]
-
Benzenamine, 2-fluoro-4-methoxy . Organic Syntheses. [Link]
-
Quenching Reactions: Lithium Aluminium Hydride . Chemistry LibreTexts. [Link]
-
Safe Handling of Boranes at Scale . ResearchGate. [Link]
-
Raney® Nickel: A Life-Changing Catalyst . American Chemical Society. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride . University of Oxford. [Link]
-
W-6 Raney nickel catalyst . Organic Syntheses. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) . Organic Synthesis. [Link]
-
Raney nickel . Wikipedia. [Link]
-
Can anyone suggest the best method for lithium aluminium hydride work up? . ResearchGate. [Link]
-
Only one nitrile reduced to amine with LiAlH4 . Reddit. [Link]
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 5. Borane Reagents [organic-chemistry.org]
- 6. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. leapchem.com [leapchem.com]
- 19. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methoxybenzonitrile Derivatives
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Modern Chemistry
The 4-fluoro-2-methoxybenzonitrile scaffold and its derivatives represent a class of high-value chemical intermediates, pivotal in the realms of pharmaceutical sciences and materials science. Their utility is prominently highlighted in the synthesis of advanced active pharmaceutical ingredients (APIs), such as Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes.[1] Furthermore, these fluorinated aromatics serve as essential building blocks for novel materials, including thermally activated delayed fluorescence (TADF) emitters used in high-efficiency organic light-emitting diodes (OLEDs).[1]
The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy and nitrile functionalities offer versatile handles for a wide array of subsequent chemical transformations. This application note provides a comprehensive guide for researchers, detailing two robust and widely applicable synthetic strategies for accessing this compound and its derivatives: the classic Sandmeyer reaction and the more contemporary palladium-catalyzed cyanation.
This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and troubleshoot these protocols for their specific synthetic targets.
Theoretical Framework: Navigating the Synthetic Landscape
The synthesis of this compound derivatives can be approached through several strategic disconnections. The two most common and reliable pathways involve the introduction of the nitrile group onto a pre-functionalized benzene ring.
Protocol 1: The Sandmeyer Reaction - A Classic Route from Anilines
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of a primary aromatic amine (aniline) into a variety of functional groups, including the cyano group, via an aryl diazonium salt intermediate.[2] This transformation is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.
The reaction proceeds via a well-established radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key steps are:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C), to form a relatively stable aryl diazonium salt.
-
Copper(I)-Catalyzed Cyanation: The diazonium salt is then introduced to a solution of a cyanide salt (e.g., NaCN, KCN, CuCN) in the presence of a copper(I) catalyst. A single electron transfer from the copper(I) salt to the diazonium salt generates an aryl radical with the concomitant loss of nitrogen gas. This highly reactive aryl radical then abstracts a cyanide group from a copper(II) cyanide species, affording the desired benzonitrile and regenerating the copper(I) catalyst.
Protocol 2: Palladium-Catalyzed Cyanation - A Modern Approach from Aryl Halides
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example. This method offers several advantages over the traditional Sandmeyer and Rosenmund-von Braun reactions, including milder reaction conditions, broader functional group tolerance, and the use of less toxic cyanide sources.[4][5]
The catalytic cycle, typical for many palladium-catalyzed cross-couplings, involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromo-1-fluoro-2-methoxybenzene) to form a palladium(II) intermediate.
-
Transmetalation (or Salt Metathesis): The cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) exchanges the halide on the palladium complex with a cyanide group.
-
Reductive Elimination: The resulting aryl-palladium(II)-cyanide complex undergoes reductive elimination to form the C-CN bond of the benzonitrile product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Safety First: Handling Cyanide-Containing Reagents
WARNING: All cyanide salts (e.g., NaCN, KCN, CuCN, Zn(CN)₂) and their solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Hydrogen cyanide (HCN), a highly toxic and flammable gas, is released when cyanide salts come into contact with acids.
-
Engineering Controls: All manipulations involving cyanide salts must be performed in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene, consider double-gloving) at all times.
-
Emergency Preparedness: Ensure an emergency plan is in place, and that all personnel are aware of the location and use of safety equipment, including an emergency shower, eyewash station, and a cyanide poisoning antidote kit, if available and approved by your institution's safety office. Never work alone when handling cyanides.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local environmental health and safety guidelines. A common quenching procedure involves treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.
Protocol 1: Synthesis of this compound via the Sandmeyer Reaction
This protocol is adapted from standard Sandmeyer reaction procedures and is suitable for the conversion of 4-fluoro-2-methoxyaniline to the corresponding nitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-2-methoxyaniline | ≥98% | Commercially available |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially available |
| Hydrochloric Acid (HCl) | 37% (conc.) | Commercially available |
| Copper(I) Cyanide (CuCN) | ≥98% | Commercially available |
| Sodium Cyanide (NaCN) | ≥97% | Commercially available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially available |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | - |
| Brine | Saturated aq. solution | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially available |
| Deionized Water | - | - |
| Ice | - | - |
Step-by-Step Procedure:
Part A: Diazotization of 4-Fluoro-2-methoxyaniline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, combine 4-fluoro-2-methoxyaniline (1.0 eq) and deionized water (approx. 5 mL per gram of aniline).
-
Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (3.0 eq) to the aniline suspension. The aniline will dissolve to form the hydrochloride salt. Maintain the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water (approx. 3 mL per gram of NaNO₂).
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. Keep this solution cold for immediate use in the next step.
Part B: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in deionized water (approx. 6 mL per gram of CuCN). Caution: This step generates a solution containing free cyanide and should be performed with extreme care in a fume hood.
-
Warm the copper cyanide solution gently to about 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, but not overly vigorous, effervescence.
-
After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the pure product.
Characterization of this compound:
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| 1H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (dd, J=8.8, 5.2 Hz, 1H), 6.80-6.70 (m, 2H), 3.90 (s, 3H) |
| 13C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.8 (d, J=252.5 Hz), 161.2 (d, J=12.1 Hz), 128.0 (d, J=10.1 Hz), 116.8, 110.8 (d, J=25.2 Hz), 101.9 (d, J=28.3 Hz), 99.8, 56.4 |
| IR (KBr, cm-1) | ν: 2230 (C≡N), 1620, 1510, 1280, 1100, 820 |
Note: NMR and IR data are representative and should be confirmed by analysis of the synthesized material.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol describes a modern, ligand-free approach using a less toxic cyanide source, suitable for the conversion of an aryl bromide to the corresponding nitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-1-fluoro-2-methoxybenzene | ≥98% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | Commercially available |
| Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ACS Reagent | Commercially available |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Commercially available |
| Toluene | ACS Grade | Commercially available |
| Deionized Water | - | - |
| Brine | Saturated aq. solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercially available |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), and palladium(II) acetate (0.01 eq, 1 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add anhydrous N,N-dimethylacetamide (DMAc) via syringe (approx. 5 mL per mmol of aryl bromide).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional toluene.
-
Combine the filtrate and washings, and transfer to a separatory funnel. Wash with deionized water (3 x volume of DMAc) to remove the DMAc, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization as described in Protocol 1 to obtain pure this compound.
Comparative Analysis of Synthetic Routes for Derivatives
The choice of synthetic route can be influenced by the availability of starting materials, the nature of other substituents on the aromatic ring, and scale-up considerations. The following table provides a comparative overview of reaction parameters for the synthesis of various fluorinated benzonitrile derivatives.
| Starting Material | Product | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-2-methoxyaniline | This compound | Sandmeyer | CuCN/NaCN | Water | 70 | 1 | ~75-85 | Adapted Protocol |
| 4-Bromo-1-fluoro-2-methoxybenzene | This compound | Pd-Catalyzed | Pd(OAc)₂ / K₄[Fe(CN)₆] | DMAc | 140 | 6 | ~80-90 | Adapted Protocol |
| 2-Bromo-5-fluorotoluene | 4-Fluoro-2-methylbenzonitrile | Rosenmund-von Braun | CuCN | DMF | 155 | 24 | Low-Moderate | [6] |
| 4-Fluoro-2-methylbenzaldehyde | 4-Fluoro-2-methylbenzonitrile | Dehydration of Oxime | NaHSO₄ | Toluene | 115 | - | High | [6] |
| 4-Chloro-3-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile | Halogen Exchange | KF | DMSO | - | - | 57 | [7] |
Conclusion and Future Perspectives
The Sandmeyer reaction and palladium-catalyzed cyanation represent two powerful and complementary strategies for the synthesis of this compound and its derivatives. The Sandmeyer reaction, while requiring the handling of diazonium salts and stoichiometric copper cyanide, is a cost-effective and well-established method. In contrast, palladium-catalyzed cyanation offers milder conditions, broader substrate scope, and the use of less hazardous reagents, making it particularly attractive for modern drug discovery and process development settings.
The protocols detailed in this application note provide a solid foundation for researchers to access this important class of molecules. Future research in this area may focus on developing even more sustainable and efficient catalytic systems, such as those employing earth-abundant metals or photocatalytic methods, to further enhance the accessibility and utility of these versatile fluorinated building blocks.
References
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
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Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]
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This compound | C8H6FNO | CID 2783329 - PubChem. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - NIH. [Link]
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Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
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Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety - Journal of Medicinal and Nanomaterials Chemistry. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxybenzonitrile (CAS 191014-55-8).[1][2] This guide is designed for researchers, scientists, and professionals in drug development and fine chemical manufacturing. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis and mitigate the formation of critical byproducts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and industrially relevant methods for synthesizing this compound typically begin with precursors like 4-fluoro-2-methoxyaniline or 4-bromo-1-fluoro-2-methoxybenzene. The two main strategies are:
-
Sandmeyer Reaction from 4-Fluoro-2-methoxyaniline: This classic route involves the diazotization of the aromatic amine followed by cyanation using a copper(I) cyanide catalyst.[3][4] It is a robust method for introducing the nitrile functional group.
-
Direct Cyanation of an Aryl Halide: This involves a nucleophilic substitution reaction on a precursor like 4-bromo-1-fluoro-2-methoxybenzene using copper(I) cyanide in a polar aprotic solvent.[5]
Q2: I'm observing a significant byproduct with the same mass as my desired product in my Sandmeyer reaction. What is it likely to be?
A2: This is a classic case of isomeric impurity formation. If your starting material was 4-fluoro-2-methoxyaniline, a common byproduct is the regioisomer, 2-Fluoro-4-methoxybenzonitrile .
Causality: The formation of this isomer can arise from impurities in the starting aniline. If the initial nitration and reduction steps to create the 4-fluoro-2-methoxyaniline were not perfectly regioselective, you could have a small amount of 2-fluoro-4-methoxyaniline in your starting material. This amine will undergo the Sandmeyer reaction alongside your primary substrate, leading to the isomeric nitrile which is often difficult to separate due to similar physical properties.[6]
Q3: My reaction mixture turned dark, and I have a low yield of the desired product. What could be the cause?
A3: A dark reaction mixture and low yield, particularly in Sandmeyer reactions, often point to two issues: instability of the diazonium salt and the formation of biaryl byproducts.
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in a dry state.[4] They must be kept in a cold solution (typically 0-5 °C) at all times. If the temperature rises, the diazonium salt will decompose, leading to a complex mixture of phenolic byproducts and tar, which accounts for the dark color.[4][7]
-
Biaryl Formation: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][8] This radical mechanism can lead to the formation of biaryl byproducts, where two aryl radicals couple together.[8] These are high molecular weight impurities that contribute to the low yield of the desired product.
Q4: I'm attempting a synthesis that involves a demethylation step, and I'm seeing incomplete conversion. What are the best practices?
A4: Incomplete O-demethylation is a common challenge when converting a methoxy group to a hydroxyl group, a transformation sometimes required for related structures.[9][10] The stability of the methyl ether bond requires harsh conditions, which can be problematic for sensitive molecules.
Expert Advice:
-
Reagent Choice: Boron tribromide (BBr₃) is a highly effective but aggressive reagent for demethylation.[9] For substrates that can tolerate strong acid, refluxing with 47% hydrobromic acid (HBr) is a classic and cost-effective method.[9]
-
Temperature and Reaction Time: These reactions often require elevated temperatures to proceed to completion. It is crucial to monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid degradation of the product.
-
Lewis Acids: Weaker Lewis acids like aluminum chloride (AlCl₃) can also be used, sometimes with additives to enhance reactivity.[9]
Section 2: Troubleshooting Guide for Byproduct Formation
This section provides a structured approach to identifying and mitigating common byproducts encountered during the synthesis of this compound.
| Observed Issue | Potential Byproduct | Plausible Cause (Mechanism) | Recommended Mitigation Strategy |
| Impurity at M+16 | 4-Fluoro-2-hydroxybenzonitrile | In-situ Demethylation: If the reaction conditions are too harsh (e.g., strongly acidic or high temperature), the methoxy group can be cleaved to form the corresponding phenol.[5][9] | Carefully control the temperature and pH of the reaction. Use milder reagents where possible. If demethylation is unavoidable, consider protecting the hydroxyl group in a subsequent step. |
| Broad Impurity Peak in HPLC | Azo Dyes (e.g., diazobenzene derivatives) | Incomplete Diazotization/Coupling: If the diazonium salt is not fully consumed by the cyanide nucleophile, it can react with electron-rich aromatic species (like the starting aniline) to form colored azo compounds.[11] | Ensure a slight excess of the copper cyanide reagent. Maintain vigorous stirring to ensure homogeneity. Add the diazonium salt solution slowly to the cyanide solution to prevent localized high concentrations of the diazonium salt. |
| Loss of Fluorine Signal in NMR | 2-Methoxybenzonitrile | Hydrodefluorination: While less common, under certain reductive conditions (e.g., during purification by catalytic hydrogenation meant to remove other impurities), the fluorine atom can be replaced by hydrogen. | Avoid harsh reductive conditions in the presence of a catalyst like Palladium on carbon, unless specifically intended.[12] |
| Insoluble Material | Biaryl Dimers | Radical Coupling: As part of the SRNAr mechanism of the Sandmeyer reaction, the intermediate aryl radicals can dimerize.[3][8] | Use a stoichiometric amount of the copper(I) salt to facilitate the desired substitution over dimerization.[8] Ensure efficient stirring. |
Workflow for Byproduct Identification and Mitigation
Caption: Key steps and side reactions in the Sandmeyer synthesis.
Step-by-Step Methodology:
-
Diazotization:
-
In a reaction vessel, suspend 4-fluoro-2-methoxyaniline in aqueous hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C. [4]Vigorous stirring is essential.
-
After the addition, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion. Monitor for the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or by silica gel column chromatography. [13][14]
-
Protocol 2: HPLC Method for Purity Analysis
A reliable analytical method is crucial for identifying and quantifying byproducts.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation between the desired product and common byproducts like the isomeric 2-fluoro-4-methoxybenzonitrile and the demethylated 4-fluoro-2-hydroxybenzonitrile. [15]
References
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - QuickCompany. Available at: [Link]
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
-
HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. Available at: [Link]
-
Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
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Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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This compound | C8H6FNO | CID 2783329 - PubChem. Available at: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. Available at: [Link]
- CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents.
-
O-Demethylation | Chem-Station Int. Ed. Available at: [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Available at: [Link]
-
Diazotisation - Organic Chemistry Portal. Available at: [Link]
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Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Available at: [Link]
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Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Semantic Scholar. Available at: [Link]
-
Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Blucher Chemistry Proceedings. Available at: [Link]
- US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents.
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents.
- US4250089A - Process for diazotizing aromatic amines - Google Patents.
-
2-Fluoro-4-Methoxybenzonitrile — A Key Intermediate for Custom Manufacturing. Available at: [Link]
-
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. Available at: [Link]
-
Lec4 - Diazotization Reactions - YouTube. Available at: [Link]
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Technical Support Center: Recrystallization of 4-Fluoro-2-methoxybenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the recrystallization of 4-Fluoro-2-methoxybenzonitrile. This document offers a comprehensive resource to navigate the challenges associated with the purification of this important chemical intermediate.
I. Troubleshooting Guide: Navigating Common Recrystallization Issues
This section addresses specific problems that may be encountered during the recrystallization of this compound, providing potential causes and actionable solutions.
Scenario 1: The Compound Does Not Dissolve in the Hot Solvent.
-
Question: I'm heating my solvent, but the this compound powder is not dissolving. What should I do?
-
Answer: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:
-
Insufficient Solvent Volume: The most straightforward reason is that you have not added enough solvent to dissolve the solute at the solvent's boiling point. Recrystallization relies on the principle of dissolving the solute in a minimum amount of hot solvent.[1] Solution: Add small increments of the hot solvent to the flask containing your compound until it fully dissolves. It is crucial to add the solvent in portions to avoid using an excess, which would lead to poor recovery.
-
Inappropriate Solvent Choice: this compound, being a substituted benzonitrile, has a specific polarity. If the chosen solvent has a vastly different polarity, the compound's solubility, even when hot, may be too low. Solution: You may need to select a different solvent or a solvent mixture. For benzonitrile derivatives, solvents like ethanol, toluene, or mixtures such as toluene/hexane have been shown to be effective.[2] A systematic solvent screening with small amounts of your compound is recommended to identify a suitable solvent system.
-
Insoluble Impurities: Your crude material may contain insoluble impurities. These will not dissolve regardless of the amount of hot solvent added. Solution: If you have added a significant amount of hot solvent and a solid material remains, it is likely an insoluble impurity. In this case, you should proceed to the hot filtration step to remove these impurities before allowing the solution to cool.
-
Scenario 2: No Crystals Form Upon Cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?
-
Answer: The absence of crystal formation upon cooling is a frustrating but often rectifiable issue. Here are the primary causes and their solutions:
-
Excess Solvent: Using too much solvent is a frequent cause of crystallization failure. If the solution is not saturated with the compound at the lower temperature, crystals will not form. Solution: The first step is to try and induce crystallization. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.[3] If this fails, you will need to reduce the volume of the solvent. This can be achieved by gently heating the solution to evaporate some of the solvent and then allowing it to cool again.
-
Supersaturation: Sometimes a solution can become supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature, but the nucleation process has not initiated. Solution: Besides scratching the flask, adding a "seed crystal" of pure this compound can initiate crystallization.[3] If you do not have a seed crystal, you can try to obtain one by cooling a small drop of the solution on a watch glass.
-
Cooling Too Rapidly: While counterintuitive, cooling the solution too quickly can sometimes inhibit crystal formation.[1] Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling process allows for the formation of larger, purer crystals.[1]
-
Scenario 3: Oiling Out Instead of Crystallizing.
-
Question: Instead of forming crystals, my compound has separated as an oily layer. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or an inappropriate solvent.
-
High Impurity Concentration: Impurities can lower the melting point of the mixture, leading to oiling out. Solution: Ensure that your initial crude material is not excessively impure. If it is, a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, might be necessary.
-
Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of your compound. Solution: Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes resolve this issue. Start by dissolving the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of this compound.
-
What is the ideal solvent for recrystallizing this compound?
-
What are the likely impurities in my crude this compound?
-
The nature of impurities will depend on the synthetic route used. Common synthetic pathways to substituted benzonitriles include the Sandmeyer reaction from an aniline or cyanation of an aryl halide.[4]
-
From Sandmeyer Reaction: Impurities could include unreacted diazonium salts, phenolic byproducts, or other halogenated intermediates.
-
From Cyanation of an Aryl Halide (e.g., 2-fluoro-4-bromoanisole): Potential impurities include the starting aryl halide, residual catalyst, and byproducts from side reactions. Positional isomers can also be a significant impurity if the starting materials are not regiochemically pure.
-
-
-
What is the expected yield and purity of recrystallized this compound?
-
A successful recrystallization should yield a product with significantly improved purity, ideally >99% as determined by techniques like HPLC or GC. The yield is highly dependent on the initial purity of the crude material and the skill of the experimenter in minimizing losses. A yield of 70-90% is generally considered good for a single recrystallization.
-
-
What are the key safety precautions when handling this compound?
-
This compound is a chemical that should be handled with care in a well-ventilated fume hood. It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.
-
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Toluene, or a Toluene/Hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection (if not predetermined): Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents to each and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
IV. Quantitative Data Summary
The following table provides estimated parameters for the recrystallization of this compound. These values should be considered as a starting point and may require optimization.
| Parameter | Value | Notes |
| Starting Material | Crude this compound | Purity will affect solvent volume and yield. |
| Recommended Solvents | Ethanol, Toluene, Toluene/Hexane | To be determined by preliminary solubility tests. |
| Dissolution Temperature | Boiling point of the chosen solvent | Ensure complete dissolution of the desired compound. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, pure crystals.[1] |
| Expected Yield | 70-90% | Dependent on initial purity and technique. |
| Expected Purity | >99% (by HPLC/GC) | The primary goal of recrystallization. |
V. Recrystallization Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem.
-
Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from
-
PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Retrieved from
-
Kiper, R. A. (n.d.). benzonitrile. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem.
-
Google Patents. (n.d.). WO 2025/109026 A1. Retrieved from
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
Symbiot. (n.d.). Recrystallization of DAN. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
-
BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. BenchChem.
-
Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
ResearchGate. (2021). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]
-
Vapourtec. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of 2-(2,4,6-Trichlorophenoxy)ethyl Bromide in Methanol, Ethanol, Propanol, Isopropanol, Acetonitrile, n-Heptane, and Acetone. Retrieved from [Link]
-
YouTube. (2013, September 9). Recrystallization [Video]. YouTube. [Link]
Sources
Technical Support Center: Purification of 4-Fluoro-2-methoxybenzonitrile
The following technical guide serves as a specialized support resource for the purification of 4-Fluoro-2-methoxybenzonitrile (CAS: 191014-55-8). It is designed to function as an interactive troubleshooting center, prioritizing mechanistic understanding over rote instruction.[1]
Status: Active Operator: Senior Application Scientist Subject: Flash Column Chromatography & Isolation Strategies[1]
Compound Profile & Separation Physics
Before initiating purification, you must understand the physicochemical behavior of your target.[2] this compound is a substituted benzonitrile characterized by a moderate dipole moment.[1]
-
State: Solid (Melting Point: ~75–77 °C) [1].[1]
-
Chromatographic Behavior: The nitrile (-CN) and methoxy (-OMe) groups impart polarity, making the compound retentive on silica gel.[1] However, the fluorine atom adds lipophilicity.[1][3]
-
Key Impurity Risks:
-
Regioisomers: (e.g., 2-Fluoro-4-methoxybenzonitrile) if synthesized via nucleophilic aromatic substitution (
).[1] -
Hydrolysis Products: 4-Fluoro-2-methoxybenzamide (if silica is too acidic or exposure is prolonged).[1]
-
Starting Materials: 4-Fluoro-2-methoxyaniline (if via Sandmeyer) or 2,4-Difluorobenzonitrile.[1]
-
Phase I: Method Development & Pre-Run (FAQs)
Q: My TLC shows a single spot, but I suspect impurities. How do I validate purity before the column?
A: Standard silica TLC (Hexane/EtOAc) often fails to resolve regioisomers (ortho- vs. para-substitution).[1]
-
The Fix: Change the "selectivity" mechanisms of your solvent system, not just the strength.
-
Switch Modifier: If using Hexane/EtOAc (dipole/H-bond acceptor), switch to Toluene/Acetone or DCM/Hexane .[1] Toluene interacts with the
-system of the benzene ring, often resolving isomers based on steric availability of the -cloud. -
2D TLC: Run the plate in Solvent A, dry it, rotate 90°, and run in Solvent B. Off-diagonal spots indicate co-eluting impurities.[1]
-
Q: The compound is a solid.[1][4] Should I use liquid loading (DCM) or dry loading?
A: Dry loading is mandatory for this compound to maximize resolution.
-
Reasoning: Liquid loading with a strong solvent like Dichloromethane (DCM) creates a "band broadening" effect.[1] The DCM acts as a localized strong eluent, carrying the compound down the column before the gradient begins, smearing the band.
-
Protocol: Dissolve the crude solid in minimal DCM. Add Celite 545 or Silica Gel (10:1 ratio of support to compound).[1] Evaporate to a free-flowing powder.[1] Load this powder on top of the packed column.
Q: What is the target Rf value for the flash run?
A: Aim for an Rf of 0.25 – 0.30 in the isocratic hold solvent.
-
Why? Benzonitriles can "tail" if eluted too quickly.[1] An Rf of 0.30 ensures the compound interacts sufficiently with the stationary phase to separate from close-eluting non-polar impurities (like unreacted aryl halides).[1]
Phase II: The Run & Troubleshooting (FAQs)
Q: I am seeing "fronting" (the band has a sharp front but trails off). Is my column overloaded?
A: Fronting usually indicates solubility issues in the mobile phase, not just overloading.[1]
-
Diagnosis: As the concentration of this compound increases in the band, it may precipitate inside the pores of the silica if the mobile phase is too non-polar (high Hexane content).[1]
-
The Fix: Increase the baseline polarity slightly (e.g., start at 2% EtOAc instead of 0%) or use a "High-Capacity" spherical silica which has better mass transfer kinetics.
Q: My product is co-eluting with a yellow impurity (likely an aniline precursor).
A: Aniline derivatives (like 4-fluoro-2-methoxyaniline) are basic.[1] Silica gel is slightly acidic (
-
Mechanism: The aniline drags due to interaction with silanol protons.
-
The Fix: Pre-treat your column with 1% Triethylamine (TEA) in Hexane.[1] This neutralizes the acidic sites.[1] The aniline will elute much faster and sharper, separating from the neutral nitrile. Note: Do not use acid modifiers; they will protonate the aniline and make it stick permanently.
Q: I isolated the product, but the NMR shows a "ghost" set of peaks. Is it an isomer?
A: Check for Rotamers vs. Isomers .
-
Isomers: Distinct compounds (e.g., 2-fluoro-4-methoxy...).[1][3][4][5][6] They will separate on GC-MS.
-
Likely Culprit:Silicone Grease or Phthalates leached from plastics during concentration.[1]
-
Verification: Check the integration.[1][2][8] If the impurity peaks are broad or correspond to solvent traps, dry the sample under high vacuum at 40°C for 12 hours.
Experimental Protocols
Standard Flash Chromatography Protocol
System: Automated Flash System or Manual Glass Column Stationary Phase: Silica Gel 60 (40–63 µm), Spherical preferred.[1]
| Step | Action | Technical Note |
| 1. Equilibration | Flush column with 3 CV (Column Volumes) of 100% Hexane . | Removes moisture and packs the bed. |
| 2. Loading | Dry Load (Celite/Silica adsorbed).[1] | Prevents band broadening. |
| 3.[1] Gradient | 0% to 20% EtOAc in Hexane over 15 CV.[1] | Shallow gradient maximizes resolution of the nitrile. |
| 4. Isocratic Hold | Hold at 20% EtOAc if product begins eluting.[1] | Keeps the band tight during collection. |
| 5. Flush | Ramp to 100% EtOAc . | Elutes polar byproducts (amides/acids).[1] |
Data Table: Solvent Strength & Rf Estimates
Estimates based on standard silica gel activity.
| Solvent System (v/v) | Estimated Rf (Target) | Application |
| 100% Hexane | 0.00 | Column Equilibration |
| 10% EtOAc / 90% Hexane | 0.15 | Elution of non-polar halides |
| 20% EtOAc / 80% Hexane | 0.32 | Target Elution Zone |
| 30% EtOAc / 70% Hexane | 0.55 | Fast Elution (Yield focus) |
| 100% DCM | 0.45 | Alternative selectivity |
Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing the purification based on observed TLC results.
Caption: Decision tree for optimizing solvent systems and column conditions based on pre-run TLC analysis.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][7] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1][7] [Link]
-
Phenomenex . Flash Chromatography: Principles & Applications. [Link]
-
Sorbent Technologies . Flash Chromatography Basics and Method Development. [Link]
Sources
- 1. This compound | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sorbtech.com [sorbtech.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and lipophilicity.[1] The nitrile group is a versatile functional handle that can be converted into other functionalities like amines or carboxylic acids.
The synthesis of this molecule can be approached through several routes, each with its own set of advantages and challenges. The most common strategies involve the Sandmeyer reaction of 4-fluoro-2-methoxyaniline, the Rosenmund-von Braun reaction of a corresponding aryl halide, or modern palladium-catalyzed cyanation methods. Success in these syntheses hinges on a careful selection of reagents, precise control of reaction conditions, and a thorough understanding of potential side reactions.
This guide provides a structured approach to troubleshooting these synthetic pathways, presented in a question-and-answer format to directly address the issues you may encounter at the bench.
Troubleshooting Guide & FAQs
Section 1: Sandmeyer Reaction Route
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[2][3] For the synthesis of this compound, this involves the diazotization of 4-fluoro-2-methoxyaniline followed by treatment with a cyanide source, typically in the presence of a copper(I) salt.
Caption: General workflow for the Sandmeyer synthesis of this compound.
FAQs and Troubleshooting for the Sandmeyer Reaction
Question 1: My yield of this compound is consistently low. What are the likely causes?
Answer: Low yields in the Sandmeyer cyanation can stem from several factors. Here's a systematic approach to diagnosing the issue:
-
Incomplete Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive.
-
Causality: The diazonium salt is unstable at higher temperatures and can decompose back to the aniline or undergo other side reactions. Nitrous acid, the diazotizing agent, is also unstable and decomposes if the temperature is not kept low (typically 0-5 °C).
-
Troubleshooting:
-
Ensure your reaction vessel is adequately cooled in an ice-salt bath.
-
Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain the low temperature.
-
Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete conversion of the aniline.
-
Confirm the presence of excess nitrous acid after the addition is complete using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
-
-
-
Side Reactions of the Diazonium Salt:
-
Causality: The diazonium salt is a highly reactive intermediate. A significant side reaction is the formation of the corresponding phenol (4-fluoro-2-methoxyphenol) through reaction with water. Another potential side reaction is the formation of biaryl impurities through a radical coupling mechanism.[3]
-
Troubleshooting:
-
Use the diazonium salt immediately after its preparation; do not let it stand for extended periods, even at low temperatures.
-
Ensure the copper(I) cyanide solution is ready for the addition of the diazonium salt solution.
-
Maintain a sufficiently acidic environment during diazotization and cyanation to suppress phenol formation and azo coupling.[4]
-
-
-
Inefficient Cyanation Step:
-
Causality: The transfer of the cyanide group from the copper complex to the aryl radical is a key step in the reaction mechanism.[5] The efficiency of this step can be influenced by the quality of the copper(I) cyanide and the reaction conditions.
-
Troubleshooting:
-
Use high-purity, freshly prepared or commercially sourced copper(I) cyanide.
-
Ensure the copper(I) cyanide is fully dissolved or well-suspended in the cyanide solution before adding the diazonium salt.
-
The reaction of the diazonium salt with the CuCN/KCN solution should be performed at a controlled temperature, often starting at a low temperature and allowing it to warm up.
-
-
Question 2: I am observing a significant amount of a phenolic impurity in my crude product. How can I minimize this?
Answer: The formation of 4-fluoro-2-methoxyphenol is a common side reaction.
-
Causality: The diazonium group can be displaced by water, especially at elevated temperatures. This reaction is often catalyzed by the copper salts present.
-
Troubleshooting:
-
Temperature Control: Strictly maintain the temperature at 0-5 °C during the entire process of diazotization and the addition of the diazonium salt to the cyanide solution.
-
Acid Concentration: Maintain a high acidity throughout the reaction to minimize the concentration of free water and suppress the hydrolysis of the diazonium salt.[4]
-
Work-up: During the work-up, the phenolic impurity can be removed by washing the organic extract with a dilute aqueous base (e.g., 5% NaOH solution). The phenol will be deprotonated and extracted into the aqueous layer, while the neutral nitrile product remains in the organic phase.
-
Question 3: My reaction mixture turns very dark, and I'm getting a lot of tar-like material, making purification difficult. What's happening?
Answer: The formation of dark, polymeric, or tarry byproducts is often indicative of uncontrolled side reactions.
-
Causality: The Sandmeyer reaction proceeds through a radical mechanism.[3][5] If the reaction is not well-controlled, these radicals can lead to polymerization and the formation of complex mixtures, including biaryl compounds.
-
Troubleshooting:
-
Controlled Addition: Add the diazonium salt solution to the copper cyanide solution at a controlled rate to avoid a buildup of reactive intermediates.
-
Degassing: While not always necessary, in some cases, degassing the solvents can help to remove dissolved oxygen, which can interfere with radical reactions.
-
Purity of Starting Materials: Ensure the 4-fluoro-2-methoxyaniline is of high purity. Impurities in the starting material can lead to a range of side products.
-
Section 2: Rosenmund-von Braun Reaction Route
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[6] This reaction typically requires high temperatures, but recent modifications have made it more accessible.
Caption: General workflow for the Rosenmund-von Braun synthesis.
FAQs and Troubleshooting for the Rosenmund-von Braun Reaction
Question 1: The reaction is very slow or does not go to completion, even at high temperatures. How can I improve the conversion?
Answer: Sluggishness in the Rosenmund-von Braun reaction is a common issue.
-
Causality: The reaction involves the oxidative addition of the aryl halide to a copper species, which can be a slow process. The reactivity of the aryl halide is crucial (I > Br > Cl). The solubility and reactivity of the copper(I) cyanide also play a significant role.
-
Troubleshooting:
-
Choice of Aryl Halide: If possible, use an aryl iodide or bromide instead of an aryl chloride, as the C-X bond is weaker and more reactive.
-
Solvent: Use a high-boiling, polar aprotic solvent like DMF, NMP, or pyridine to ensure a sufficiently high reaction temperature and to help dissolve the copper cyanide complexes.
-
Additives: The addition of L-proline (an amino acid) has been shown to promote the Rosenmund-von Braun reaction, allowing for lower reaction temperatures (80-120 °C) and improved yields.[7] This is a highly recommended modification to the classical procedure.
-
Purity of CuCN: Use high-purity copper(I) cyanide. Impurities can coat the surface of the CuCN, reducing its reactivity.
-
Moisture: Ensure anhydrous conditions, as water can interfere with the reaction.
-
Question 2: My product is difficult to purify from the reaction mixture. What are the best practices for work-up and purification?
Answer: The work-up of Rosenmund-von Braun reactions can be challenging due to the use of high-boiling solvents and excess copper salts.[8]
-
Causality: Copper salts can form stable complexes with the nitrile product, making extraction difficult. The high boiling point of the solvent makes its removal by evaporation energy-intensive and can lead to product degradation if not done carefully.
-
Troubleshooting:
-
Quenching: After the reaction is complete, the mixture is often poured into an aqueous solution of ferric chloride and hydrochloric acid. The FeCl₃ oxidizes Cu(I) to Cu(II) and helps to break up the copper-nitrile complexes, facilitating the extraction of the product.
-
Extraction: Use a suitable organic solvent for extraction (e.g., toluene, ethyl acetate). Multiple extractions may be necessary.
-
Purification:
-
Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an effective purification method.
-
Column Chromatography: Silica gel chromatography is a common method for purifying aryl nitriles. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A patent for a related compound suggests a mixture of toluene and hexane for crystallization.[9]
-
-
Section 3: Palladium-Catalyzed Cyanation
Modern palladium-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative to the classical methods.
Caption: General workflow for Palladium-Catalyzed Cyanation.
FAQs and Troubleshooting for Palladium-Catalyzed Cyanation
Question 1: My palladium catalyst seems to be deactivating, leading to incomplete conversion. How can I prevent this?
Answer: Catalyst deactivation is the primary challenge in palladium-catalyzed cyanation.
-
Causality: Cyanide ions can strongly coordinate to the palladium center at various stages of the catalytic cycle, leading to the formation of stable and unreactive palladium-cyanide complexes, effectively poisoning the catalyst.[10]
-
Troubleshooting:
-
Choice of Cyanide Source: Use a cyanide source with low free cyanide concentration. Zinc cyanide (Zn(CN)₂) is often preferred over NaCN or KCN because it is more covalent and releases cyanide ions more slowly.[10] Potassium ferrocyanide (K₄[Fe(CN)₆]) is another excellent choice as it is non-toxic and serves as a slow-release source of cyanide.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., dppf, Xantphos) that can stabilize the palladium(0) active species and sterically hinder the binding of excess cyanide.
-
Additives: In some cases, additives can be used to regenerate the active catalyst. For example, with Pd/C as the catalyst, zinc formate dihydrate has been used to reactivate the palladium.[11]
-
Inert Atmosphere: These reactions are often sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.
-
Section 4: General Analytical and Safety Information
How do I monitor the progress of my reaction and assess the purity of the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to sample the reaction mixture over time.
-
Purity Assessment: The purity of the final this compound should be assessed by GC or HPLC.[12][13] The identity and structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
What are the critical safety precautions when working with cyanide reagents?
Cyanide compounds, particularly copper(I) cyanide and alkali metal cyanides, are highly toxic and must be handled with extreme care.[1]
-
Engineering Controls: Always handle solid cyanide salts and prepare their solutions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[14]
-
Avoid Acidic Conditions: NEVER allow cyanide salts to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[14][15] All glassware should be rinsed and free of acid residue before use.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to your institution's hazardous waste protocols. A common quenching procedure involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10).
-
Emergency Preparedness: Have an emergency plan in place. Ensure that an appropriate cyanide antidote kit is available and that personnel are trained in its use. Know the symptoms of cyanide poisoning (e.g., headache, dizziness, rapid breathing, nausea).[15]
| Parameter | Sandmeyer Reaction | Rosenmund-von Braun | Pd-Catalyzed Cyanation |
| Starting Material | 4-Fluoro-2-methoxyaniline | Aryl halide (e.g., 2-bromo-5-fluorotoluene) | Aryl halide or triflate |
| Key Reagents | NaNO₂, Acid, CuCN | CuCN | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) |
| Typical Temp. | 0-5 °C | 150-200 °C (classical); 80-120 °C (modified) | 80-120 °C |
| Key Advantages | Uses readily available anilines | Simple reagent system | High functional group tolerance, milder conditions |
| Common Issues | Diazonium salt instability, phenol formation, tar | High temperatures, slow reaction, difficult work-up | Catalyst deactivation by cyanide |
References
- Wu, J., et al. (2005). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2005(16), 2479-2481.
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3147–3185. Available at: [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available at: [Link]
-
Pradala, A., & Evano, G. (2014). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. Chemical Communications, 50(79), 11684-11687. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
- Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1.
-
New Jersey Department of Health. (2010). COPPER CYANIDE HAZARD SUMMARY. Available at: [Link]
-
Li, J., et al. (2017). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 7(5), 2901-2905. Available at: [Link]
-
Kumar, S., et al. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 59(95), 14309-14312. Available at: [Link]
-
Wikipedia. Rosenmund–von Braun reaction. Available at: [Link]
-
Peris-García, E., et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Molecules, 29(8), 1818. Available at: [Link]
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PubChem. 2-Fluoro-4-methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]
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GL Sciences. HPLC Column Technical Guide. Available at: [Link]
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Exposome-Explorer. (2013). Acutely Toxic Chemicals (ATC) - Copper Cyanide. Available at: [Link]
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Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Available at: [Link]
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Hanson, P., et al. (1996). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (7), 1261-1267. Available at: [Link]
- Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
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Wu, J., et al. (2007). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Tetrahedron Letters, 48(9), 1535-1538. Available at: [Link]
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Gritti, F., & Rozing, G. (2003). The physicochemical causes of baseline disturbance in HPLC - Part II: Column temperature and refractive index detection. LCGC Europe, 16(12), 698-706. Available at: [Link]
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Chemistry LibreTexts. (2023). Preparation of Nitriles. Available at: [Link]
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Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11520-11524. Available at: [Link]
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Clark, J. (2015). the preparation of nitriles. Chemguide. Available at: [Link]
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Hanson, P., et al. (1996). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Request PDF. Available at: [Link]
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Kumar, D. (2015). Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible? ResearchGate. Available at: [Link]
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Chen, Z., et al. (2020). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 22(15), 5839–5844. Available at: [Link]
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Chemistry Steps. (2023). Preparation of Nitriles. Available at: [Link]
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Arasaradnam, R. P., et al. (2015). Comparison of GC-MS, HPLC-MS and SIFT-MS in conjunction with multivariate classification for the diagnosis of Crohn's disease in urine. Journal of Breath Research, 9(4), 047105. Available at: [Link]
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Dartmouth College Environmental Health and Safety. Cyanide Salts. Available at: [Link]
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Technical Support Center: Temperature Control in Large-Scale Reactions of 4-Fluoro-2-methoxybenzonitrile
Introduction: The Criticality of Thermal Management
Welcome to the technical support hub for the synthesis of 4-Fluoro-2-methoxybenzonitrile. This guide is designed for researchers, process chemists, and manufacturing professionals involved in the large-scale production of this key chemical intermediate. The synthesis, particularly via the Sandmeyer reaction involving the diazotization of 4-fluoro-2-methoxyaniline, presents significant thermal challenges.[1][2] Inadequate temperature control can lead to a cascade of issues, including reduced yield, impurity formation, and most critically, hazardous thermal runaway events.[3][4][5]
This document provides a structured, in-depth resource in a question-and-answer format to address specific troubleshooting scenarios and frequently asked questions. Our goal is to equip your team with the expertise to execute this synthesis safely, efficiently, and with high fidelity.
Core Reaction Overview: The Sandmeyer Pathway
The most common industrial synthesis of this compound proceeds in two main stages:
-
Diazotization: 4-Fluoro-2-methoxyaniline is reacted with a nitrosating agent (commonly sodium nitrite in the presence of a strong acid like HCl) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.[6][7] This step is highly exothermic and the diazonium intermediate is thermally unstable.[8]
-
Cyanation (Sandmeyer Reaction): The unstable diazonium salt is then reacted with a cyanide source, typically a copper(I) cyanide solution, to yield the final this compound product.[1]
Precise temperature control at both stages is paramount for success.
Troubleshooting Guide: Addressing In-Process Deviations
This section is formatted to address specific problems you might encounter during a large-scale run.
Question 1: "We're seeing a rapid, unexpected temperature spike during the dropwise addition of our sodium nitrite solution. What's happening and what should we do?"
Answer:
Immediate Causality: You are likely experiencing a localized concentration of reactants leading to a rapid, uncontrolled exotherm. The diazotization reaction is notoriously fast and exothermic.[8] If the addition rate of sodium nitrite exceeds the heat removal capacity of your reactor, the reaction rate will accelerate exponentially, creating a dangerous feedback loop.
Immediate Corrective Actions:
-
Halt Addition Immediately: Stop the feed of the sodium nitrite solution.
-
Maximize Cooling: Ensure your reactor's cooling jacket is operating at maximum capacity.
-
Ensure Vigorous Agitation: Check that your agitator is functioning correctly to dissipate localized hot spots and ensure homogeneity.
-
Do Not Attempt to "Chase" the Temperature: Do not add a large volume of cold solvent as this can alter reaction kinetics unpredictably.
Root Cause Analysis & Prevention:
-
Insufficient Cooling Capacity: Was the reactor properly sized for the batch volume and expected exotherm? Runaway reactions often occur due to inadequate cooling capabilities.[4]
-
Addition Rate Too High: The rate of NaNO₂ addition must be carefully controlled to match the rate of heat removal. A slow, subsurface addition is often preferred.
-
Inadequate Agitation: Poor mixing leads to localized areas of high reactant concentration, which can initiate a runaway reaction.
-
Incorrect Initial Temperature: The reaction should be initiated at the low end of the recommended temperature range (e.g., 0 °C) to provide the maximum possible safety margin.[6]
Question 2: "Our post-reaction analysis shows a high level of phenolic impurities. Is this related to temperature control?"
Answer:
Causality: Yes, this is a classic sign of diazonium salt decomposition due to elevated temperatures. The diazonium salt intermediate is thermally sensitive. If the temperature rises, particularly above the 5-10 °C range, it will react with water in the reaction mixture (a SN1 type reaction) to form the corresponding phenol (4-fluoro-2-methoxyphenol).[9]
Preventative Measures:
-
Strict Low-Temperature Protocol: The diazotization must be maintained at 0-5 °C throughout the NaNO₂ addition and subsequent holding period.[6][7]
-
Minimize Delays: Do not let the prepared diazonium salt solution stand for extended periods, even at low temperatures. Proceed to the cyanation step as promptly as is safe.
-
Calibrate Probes: Ensure all temperature monitoring equipment is accurately calibrated. A seemingly small error of 2-3 °C can have a significant impact on impurity profiles.
Question 3: "We've observed nitrogen gas evolution from the reactor that seems more vigorous than expected during the Sandmeyer (cyanation) step. Should we be concerned?"
Answer:
Causality: Vigorous, and especially uncontrolled, gas evolution is a serious concern. It indicates that the decomposition of the diazonium salt is happening too quickly. This is often triggered by adding the diazonium salt solution to a cyanide solution that is too warm, or by a loss of cooling during the addition. The decomposition is exothermic, and the rapid release of N₂(g) can quickly pressurize the reactor, leading to a loss of containment.[3][5]
Immediate Corrective Actions:
-
Stop the Feed: Immediately halt the addition of the diazonium salt solution.
-
Emergency Cooling: Apply maximum cooling to the reactor.
-
Monitor Pressure: Keep a close watch on the reactor's pressure gauge. Be prepared to initiate emergency venting procedures if pressure approaches the vessel's maximum allowable working pressure (MAWP).
Prevention & Process Validation:
-
Controlled Addition: The diazonium salt solution should be added to the copper cyanide solution at a controlled rate, ensuring the temperature of the receiving vessel does not exceed its setpoint.
-
Quench on Standby: Have a pre-chilled quenching agent available to stop the reaction in an emergency.
-
Process Safety Testing: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal profile of the reaction, including the onset temperature of decomposition and the total adiabatic temperature rise.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the diazotization of 4-fluoro-2-methoxyaniline? A: The widely accepted and recommended range is 0 °C to 5 °C.[6][7] Exceeding 5 °C significantly increases the rate of decomposition of the diazonium salt, leading to impurity formation and potential safety hazards.
Q2: How can we ensure our cooling system is adequate for a large-scale reaction? A: This requires a thorough process safety evaluation. You must calculate the total heat of reaction and ensure your reactor's heat transfer capabilities can remove that heat faster than it is generated. Factors to consider include the reactor jacket's surface area, the temperature and flow rate of the cooling fluid, and the overall heat transfer coefficient (U-value) of your system. Insufficient cooling capacity is a primary contributor to runaway reactions.[4]
Q3: Can this reaction be performed at a higher temperature to speed up the process? A: For the diazotization step, this is strongly discouraged. The risk of a runaway reaction and the formation of impurities far outweigh any potential benefits in reaction time.[8] While some modern approaches utilize flow chemistry to safely handle exothermic reactions at higher temperatures, traditional batch reactors require strict adherence to low-temperature protocols.[2][9]
Q4: What are the key in-process controls (IPCs) for temperature? A:
-
Continuous Temperature Monitoring: Use calibrated, redundant temperature probes.
-
Addition Rate Control: Link the addition of the sodium nitrite to the real-time temperature reading. An automated system can pause the addition if the temperature exceeds a defined setpoint.
-
Visual and Pressure Monitoring: Observe for excessive gas evolution or pressure increases, which are secondary indicators of a potential loss of temperature control.
Protocols and Methodologies
Protocol: Temperature-Controlled Large-Scale Diazotization
This protocol is a guideline and must be adapted to your specific equipment and safety procedures.
-
Vessel Preparation: Ensure the reactor is clean and dry. Calibrate all temperature and pressure sensors.
-
Charge & Cool: Charge 4-fluoro-2-methoxyaniline and the acidic aqueous solution (e.g., HCl/water) to the reactor. Begin agitation and cool the mixture to 0-2 °C.
-
Prepare Nitrite Solution: In a separate vessel, prepare a solution of sodium nitrite in cold deionized water.
-
Controlled Addition: Begin the subsurface addition of the sodium nitrite solution to the reactor. The addition rate must be controlled such that the internal temperature never exceeds 5 °C .
-
Monitoring: Continuously monitor the internal temperature. If it rises above 4 °C, slow or stop the addition until the temperature is back in the 0-2 °C range.
-
Hold Period: Once the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction is complete.[6]
-
Verification: Test for the presence of excess nitrous acid using starch-iodide paper (the paper will turn blue-black).[6] The diazonium salt solution is now ready for the subsequent Sandmeyer step.
Data Summary Table
| Parameter | Recommended Range | Consequence of Deviation (High) | Consequence of Deviation (Low) |
| Diazotization Temp. | 0 °C to 5 °C | Rapid decomposition, phenol formation, runaway risk | Slower reaction, potential for incomplete conversion |
| NaNO₂ Addition Time | 1 - 2 hours (Scale Dependent) | Overwhelms cooling, rapid exotherm | Inefficient process time |
| Cyanation Temp. | Varies (e.g., 20-70 °C) | Rapid N₂ evolution, pressure increase, side reactions | Slow or incomplete reaction |
Visualizations
Diagram: Critical Temperature Control Workflow
This diagram illustrates the key decision points and control loops in the process.
Caption: Workflow for temperature control during diazotization.
Diagram: Troubleshooting Decision Tree for Exotherms
This diagram provides a logical path for diagnosing and responding to a temperature excursion.
Caption: Decision tree for troubleshooting thermal excursions.
References
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . (2018). Master Organic Chemistry. [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction . (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis . (2018). ACS Publications. [Link]
-
Exploring Flow Procedures for Diazonium Formation . (2016). PubMed Central (PMC). [Link]
-
Runaway reactions, case studies, lessons learned . (n.d.). ARIA. Retrieved January 31, 2026, from [Link]
-
Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol . (2022). Chemical Engineering Transactions. [Link]
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Incidents in the chemical industry due to thermal-runaway chemical reactions . (n.d.). IChemE. Retrieved January 31, 2026, from [Link]
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In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE . (n.d.). Vedantu. Retrieved January 31, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to 4-Fluoro-2-methoxybenzonitrile and Its Isomers for the Research Scientist
In the landscape of modern drug discovery and materials science, the nuanced placement of functional groups on an aromatic scaffold can dramatically alter molecular properties and reactivity. This guide offers a deep dive into the comparative analysis of 4-Fluoro-2-methoxybenzonitrile and its key structural isomers. As a seasoned application scientist, my aim is to provide not just data, but a logical framework for understanding how subtle structural shifts translate into tangible differences in chemical behavior, guiding your selection of the optimal building block for your specific application.
Introduction: The Significance of Isomeric Variation
Fluorinated and methoxylated benzonitrile derivatives are privileged scaffolds in medicinal chemistry and materials science. The nitrile group serves as a versatile synthetic handle, readily converted into amines, carboxylic acids, or tetrazoles. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group modulates solubility and electronic properties.[1] However, the relative positioning of these substituents gives rise to distinct isomers, each with a unique electronic and steric profile. Understanding these differences is paramount for rational molecular design. This guide will focus on the comparative properties of the following isomers:
-
This compound
-
2-Fluoro-4-methoxybenzonitrile
-
2-Fluoro-6-methoxybenzonitrile
-
4-Fluoro-3-methoxybenzonitrile
-
3-Fluoro-4-methoxybenzonitrile
Physicochemical Properties: A Tale of Intermolecular Forces
The physical state, melting point, and solubility of these isomers are dictated by the interplay of their dipole moments and their ability to pack into a crystal lattice. The precise arrangement of the electron-withdrawing fluorine and nitrile groups and the electron-donating methoxy group creates distinct molecular dipoles, influencing intermolecular interactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 191014-55-8 | C₈H₆FNO | 151.14 | 75 - 77 | White to off-white solid |
| 2-Fluoro-4-methoxybenzonitrile | 94610-82-9 | C₈H₆FNO | 151.14 | Not available | White to beige crystalline solid |
| 2-Fluoro-6-methoxybenzonitrile | 94088-46-7 | C₈H₆FNO | 151.14 | 103 - 105 | White to almost white powder |
| 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | C₈H₆FNO | 151.14 | 108 - 111 | White to light yellow powder |
| 3-Fluoro-4-methoxybenzonitrile | 331-62-4 | C₈H₆FNO | 151.14 | 98 - 102 | White to almost white powder |
Data compiled from various chemical supplier and database sources.
The observed differences in melting points, particularly the higher melting points of the 2,6- and 3,4/4,3- substituted isomers compared to the 2,4-isomer, suggest more efficient crystal lattice packing. This can be attributed to the specific symmetry and intermolecular interactions, such as dipole-dipole forces and potential weak C-H···F or C-H···N hydrogen bonds.
Spectroscopic Fingerprints: Deciphering Isomeric Structures
Spectroscopic analysis provides a definitive means of distinguishing between these isomers. Each technique probes different aspects of the molecular structure, offering a unique "fingerprint."
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring. The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative fluorine atom and the methoxy group's oxygen atom will deshield adjacent protons and carbons, shifting their signals downfield. Furthermore, the coupling between fluorine and adjacent carbon and proton nuclei (¹⁹F-¹³C and ¹⁹F-¹H coupling) provides unequivocal evidence of their relative positions.
Predicted ¹H NMR Spectral Comparison:
| Compound | Predicted Aromatic Proton Signals | Predicted Methoxy Proton Signal |
| This compound | Three signals, complex splitting patterns due to H-H and H-F coupling. | Singlet, ~3.9 ppm |
| 2-Fluoro-4-methoxybenzonitrile | Three signals, complex splitting patterns due to H-H and H-F coupling. | Singlet, ~3.8 ppm |
| 2-Fluoro-6-methoxybenzonitrile | Three signals, complex splitting patterns due to H-H and H-F coupling. | Singlet, ~3.9 ppm |
| 4-Fluoro-3-methoxybenzonitrile | Three signals, complex splitting patterns due to H-H and H-F coupling. | Singlet, ~3.9 ppm |
| 3-Fluoro-4-methoxybenzonitrile | Three signals, complex splitting patterns due to H-H and H-F coupling. | Singlet, ~3.8 ppm |
Predicted ¹³C NMR Spectral Comparison:
The ¹³C NMR spectra will show eight distinct signals for each isomer. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons two and three bonds away will show smaller couplings. The nitrile carbon typically appears in the 115-120 ppm range, while the methoxy carbon resonates around 56 ppm.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum is the C≡N stretching vibration, which typically appears as a sharp, intense band in the 2220-2240 cm⁻¹ region. The exact position can be subtly influenced by the electronic effects of the other substituents. Additionally, C-F stretching vibrations (around 1200-1000 cm⁻¹) and C-O stretching vibrations of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹) will be present.
Mass Spectrometry (MS)
Electron impact mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z = 151. The fragmentation patterns will be characteristic of each isomer, with common losses including CH₃ (m/z = 136), CO (m/z = 123), and HCN (m/z = 124). High-resolution mass spectrometry can confirm the elemental composition.
Synthetic Strategies: An Experimentalist's Perspective
The synthesis of these isomers can be approached through several established methodologies. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
General Synthetic Workflow
A common and versatile approach involves the Sandmeyer reaction of a suitably substituted aniline. This multi-step process offers a reliable way to introduce the nitrile functionality.
Caption: General workflow for the synthesis of fluoro-methoxybenzonitriles via the Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of 4-Fluoro-3-methoxybenzonitrile via Sandmeyer Reaction
This protocol provides a representative example of how one might synthesize a specific isomer. The causality behind each step is explained to provide a deeper understanding of the process.
Starting Material: 4-Fluoro-3-methoxyaniline
Step 1: Diazotization of 4-Fluoro-3-methoxyaniline
-
Rationale: The amine is converted to a diazonium salt, a highly reactive intermediate, which can then be displaced by a nucleophile. The reaction is carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.
-
Procedure: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. d. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction
-
Rationale: The diazonium salt is reacted with a copper(I) cyanide solution. The copper catalyst facilitates the displacement of the diazonium group with a cyanide group.
-
Procedure: a. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. b. Warm the cyanide solution to 60-70 °C. c. Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen evolution will be observed. d. After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.
Step 3: Work-up and Purification
-
Rationale: The product is extracted from the aqueous reaction mixture and purified to remove any unreacted starting materials or byproducts.
-
Procedure: a. Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate (3 x 50 mL). b. Combine the organic layers and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Remove the solvent under reduced pressure to obtain the crude product. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Alternative purification strategies for the synthesized isomers.
Reactivity and Applications: Isomer-Specific Utility
The electronic nature of the aromatic ring, dictated by the substituent positions, governs the reactivity of these isomers. This, in turn, influences their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, particularly when activated by the electron-withdrawing nitrile group. The ease of this reaction will depend on the isomer. For example, in 2-Fluoro-4-methoxybenzonitrile , the fluorine is ortho to the activating nitrile group, making it more susceptible to nucleophilic attack compared to This compound , where it is in a para position.
-
Electrophilic Aromatic Substitution: The position of further substitution on the aromatic ring will be directed by the existing substituents. The methoxy group is an ortho-, para-director, while the nitrile and fluoro groups are meta-directors. The interplay of these directing effects will lead to different products for each isomer.
-
Pharmaceutical and Agrochemical Synthesis: These isomers are valuable building blocks for a wide range of biologically active molecules. For instance, fluorinated benzonitriles are precursors to various kinase inhibitors and other targeted therapies.[3] The specific isomer chosen will depend on the desired final structure of the active pharmaceutical ingredient (API).
Conclusion: A Guide for the Informed Researcher
The choice between this compound and its isomers is not arbitrary. Each compound possesses a unique set of physical and chemical properties that can be leveraged for specific synthetic outcomes. A thorough understanding of their comparative spectroscopy, reactivity, and available synthetic routes is essential for any researcher working in drug discovery, agrochemical development, or materials science. This guide provides a foundational framework for making informed decisions, ultimately leading to more efficient and successful research endeavors.
References
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- Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
- Chem-Impex. 4-Fluoro-3-metilbenzonitrilo.
- Chem-Impex. 4-Fluoro-3-methoxybenzonitrile.
- Chem-Impex. 2-Fluoro-6-methoxybenzonitrile.
- PubChem. This compound | C8H6FNO | CID 2783329.
- PubChem. 2-Fluoro-4-methoxybenzonitrile | C8H6FNO | CID 639878.
- Malaysian Journal of Analytical Sciences. (2024-02-28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- Thermo Scientific Chemicals. This compound, 97% 1 g | Buy Online.
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- PubChem. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile | C9H8FNO2 | CID 131530966.
- Tokyo Chemical Industry UK Ltd. 3-Fluoro-4-methoxybenzonitrile | 331-62-4.
- National Institute of Standards and Technology. Benzonitrile, 4-fluoro- - the NIST WebBook.
- PubChem. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101.
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Comparative Guide: Mass Spectrometry Profiling of 4-Fluoro-2-methoxybenzonitrile and Critical Impurities
Executive Summary: The Analytical Challenge
4-Fluoro-2-methoxybenzonitrile (CAS 191014-55-8) is a critical pharmacophore intermediate, most notably serving as the "Head" scaffold in the synthesis of Osimertinib (Tagrisso), a third-generation EGFR tyrosine kinase inhibitor [1].[1]
The analytical challenge lies in the "Polarity Gap." The target nitrile is lipophilic and volatile, making it ideal for Gas Chromatography (GC).[2][3] However, its critical impurities—arising from hydrolysis (acids/amides) or demethylation (phenols)—are highly polar and non-volatile.[2][3] A single analytical platform is often insufficient for a complete "mass balance" assessment.[2][3]
This guide objectively compares GC-MS (Electron Impact) and LC-MS/MS (Electrospray Ionization) workflows, establishing a dual-stream protocol to ensure both isomeric purity and trace impurity quantification.[3]
Strategic Comparison: GC-MS vs. LC-MS/MS
The following table contrasts the performance of the two dominant platforms for this specific benzonitrile derivative.
| Feature | GC-MS (EI Source) | LC-MS/MS (ESI Source) |
| Primary Application | Assay Purity & Isomer Differentiation. Distinguishing the target from its regioisomer 2-Fluoro-4-methoxybenzonitrile.[4][1] | Trace Impurity Profiling. Quantifying polar hydrolysis byproducts (Acid/Amide) at ppm levels.[4][1][2][3] |
| Ionization Mechanism | Hard Ionization (70 eV). Produces rich fragmentation patterns useful for structural fingerprinting.[4][1][2][3] | Soft Ionization. Produces primarily |
| Sensitivity (Target) | High. Nitriles volatilize well; EI ionization is efficient for aromatic rings.[1][2][3] | Moderate. Nitriles are weak proton acceptors.[4][1][2][3] Sensitivity is lower in ESI(+) compared to basic amines.[2][3] |
| Sensitivity (Impurities) | Low. Polar acids (e.g., 4-Fluoro-2-methoxybenzoic acid) require derivatization (silylation) to elute.[4][1] | High. Acids and phenols ionize exceptionally well in ESI(-) mode.[4][1][2][3] |
| Blind Spots | Cannot detect non-volatile inorganic salts or highly polar degradation products without derivatization.[4][1][2][3] | May struggle to separate positional isomers (e.g., 2-F vs 4-F) on standard C18 columns. |
Deep Dive: Mechanistic Fragmentation Pathways[4]
Understanding the fragmentation logic is essential for validating the identity of the compound in a QC setting.[2][3]
Electron Impact (GC-MS) Pathway
In GC-MS (EI, 70 eV), this compound (
-
Primary Loss: Loss of the methyl radical (
, -15 Da) from the methoxy group to form a quinoid-like cation ( 136).[2][3] -
Secondary Loss: Ejection of carbon monoxide (CO, -28 Da) from the methoxy oxygen, a hallmark of anisole derivatives, yielding
108.[2][3] -
Nitrile Loss: Loss of HCN (-27 Da) is observed but less dominant than the oxygen-related fragmentations.[2][3]
Figure 1: Proposed EI fragmentation pathway for this compound.[1]
ESI (LC-MS) Behavior[2]
-
Positive Mode (ESI+): The nitrile nitrogen is a weak base.[2][3] It forms
at 152.[2][3] Adducts such as ( 174) are common if mobile phase buffers are not optimized.[2][3] -
Negative Mode (ESI-): The target does not ionize well in negative mode.[2][3] However, its impurities (Phenols/Acids) ionize strongly here, creating a natural "filter" that suppresses the main peak and enhances impurity detection.[2][3]
Validated Experimental Protocols
Method A: GC-MS for Purity & Isomer Control
Objective: Confirm identity and ensure <0.1% of the regioisomer (2-Fluoro-4-methoxybenzonitrile).[4][1]
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).[3] Note: A standard non-polar column separates the isomers effectively.[2]
-
Inlet: Split 50:1 at 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Parameters: Source 230°C, Quad 150°C, Scan range 40–300 amu.
-
Acceptance Criteria:
Method B: LC-MS/MS for Trace Impurity Profiling
Objective: Quantify hydrolytic degradation (Acid/Amide) and demethylation (Phenol).[1]
-
Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 100mm, 1.6µm).[2][3]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection Strategy (Polarity Switching):
-
Segment 1 (0-10 min): Switch between ESI(+) for Target/Amide and ESI(-) for Acid/Phenol.
-
Targeted MRM Transitions (Multiple Reaction Monitoring):
| Compound | Type | Ionization | Precursor ( | Product ( | Cone (V) | Collision (eV) |
| Target Nitrile | Analyte | ESI (+) | 152.1 | 137.1 | 25 | 20 |
| Benzamide Impurity | Hydrolysis | ESI (+) | 170.1 | 153.1 | 25 | 18 |
| Benzoic Acid Impurity | Hydrolysis | ESI (-) | 169.1 | 125.1 | 30 | 15 |
| Phenol Impurity | Demethylation | ESI (-) | 136.1 | 108.0 | 30 | 22 |
Impurity Identification Guide
The following diagram illustrates the relationship between the parent compound and its critical byproducts, detailing the mass shifts observed.
Figure 2: Impurity genealogy and MS detection shifts.
Critical Analysis of Impurities:
-
4-Fluoro-2-methoxybenzoic acid (Impurity C):
-
4-Fluoro-2-hydroxybenzonitrile (Impurity A):
References
-
Pan, T., et al. (2017).[2][3] "Synthesis of Osimertinib Mesylate." Chinese Journal of Pharmaceuticals, 48(04), 483.[2][3][8] Link[2][3][8]
-
National Center for Biotechnology Information. (2025).[2][3] "PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid." PubChem. Link[2][3][7]
-
National Center for Biotechnology Information. (2025).[2][3] "PubChem Compound Summary for CID 2783329, this compound." PubChem. Link[2][3]
-
Ossila. "4-Fluoro-2-methylbenzonitrile: A fluorinated benzonitrile building block."[2][3][9] Ossila Product Guide. Link
Sources
- 1. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
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- 8. Synthesis of Osimertinib Mesylate [cjph.com.cn]
- 9. ossila.com [ossila.com]
A Comparative Guide to the Synthetic Routes of 4-Fluoro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Fluoro-2-methoxybenzonitrile
This compound is a crucial building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety, imparts specific electronic and steric properties that are leveraged in the design of bioactive molecules and functional materials. The strategic importance of this intermediate necessitates the development of efficient, reliable, and scalable synthetic routes. This guide will explore and compare three principal strategies for its synthesis: the Sandmeyer reaction, Palladium-Catalyzed Cyanation, and Nucleophilic Aromatic Substitution (SNAr).
At a Glance: Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Transformation | Typical Yield | Advantages | Disadvantages |
| 1. Sandmeyer Reaction | 4-Fluoro-2-methoxyaniline | Diazotization followed by cyanation | Good to Excellent | Reliable, well-established, readily available starting material. | Use of potentially unstable diazonium salts, copper cyanide waste. |
| 2. Pd-Catalyzed Cyanation | 1-Bromo-4-fluoro-2-methoxybenzene | Cross-coupling with a cyanide source | Very Good to Excellent | High yields, good functional group tolerance, milder conditions possible. | Cost of palladium catalyst, toxicity of cyanide sources and ligands, potential for heavy metal contamination. |
| 3. Nucleophilic Aromatic Substitution (SNAr) | 2,5-Difluoroanisole | Displacement of fluoride with cyanide | Moderate to Good | Potentially cost-effective, avoids heavy metals. | Requires forcing conditions, potential for side reactions, regioselectivity issues. |
Route 1: The Classic Approach - The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a wide array of functional groups, including nitriles.[1] This route commences with the diazotization of 4-fluoro-2-methoxyaniline to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the desired benzonitrile.[2]
Mechanistic Rationale
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism.[3] The initial step is the formation of the diazonium salt by reacting the aniline with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures to ensure the stability of the diazonium intermediate.[3] Subsequently, copper(I) acts as a single-electron transfer agent, reducing the diazonium salt to an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the final product.
Figure 1. Simplified workflow of the Sandmeyer reaction.
Detailed Experimental Protocol (Adapted from analogous procedures)
Step 1: Diazotization of 4-Fluoro-2-methoxyaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-fluoro-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, controlling the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Evaluation of the Sandmeyer Route
This method's primary advantage is its reliability and the commercial availability of the starting aniline, which can be synthesized by the reduction of 4-fluoro-2-methoxynitrobenzene.[4] However, the in situ generation of diazonium salts requires careful temperature control due to their potential instability. Furthermore, the use of stoichiometric amounts of copper cyanide results in the generation of copper-containing waste streams, which require appropriate disposal and can be an environmental concern.[5]
Route 2: Modern Efficiency - Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides, a variation of the Buchwald-Hartwig amination, offers a highly efficient and often milder alternative to the Sandmeyer reaction.[6][7] This route typically involves the reaction of 1-bromo-4-fluoro-2-methoxybenzene with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a cyanide source (often a zinc or potassium salt) to generate a palladium-cyanide complex. Finally, reductive elimination from this complex yields the desired this compound and regenerates the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Figure 2. Catalytic cycle for Palladium-catalyzed cyanation.
Detailed Experimental Protocol (Adapted from general procedures for aryl bromides)
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq), zinc cyanide (0.6 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq).
-
Add a dry, degassed solvent such as DMF or DMAc.
-
Heat the reaction mixture to 100-140 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with aqueous ammonia or EDTA solution to remove residual zinc salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Evaluation of the Palladium-Catalyzed Route
This method often provides higher yields and greater functional group tolerance compared to the Sandmeyer reaction. The use of catalytic amounts of palladium is also economically and environmentally advantageous over stoichiometric copper.[8] However, palladium catalysts and specialized phosphine ligands can be expensive.[9] The toxicity of cyanide sources, although often used in substoichiometric amounts (e.g., Zn(CN)₂), remains a significant safety concern.[10] Furthermore, the potential for palladium contamination in the final product is a critical consideration in pharmaceutical applications, often necessitating additional purification steps.[8]
Route 3: An Alternative Pathway - Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a conceptually straightforward approach where a leaving group on the aromatic ring is displaced by a nucleophile. For the synthesis of this compound, a potential starting material is 2,5-difluoroanisole, where one of the fluorine atoms is substituted by a cyanide group.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (cyanide) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The reaction is facilitated by electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the Meisenheimer complex. The presence of an electron-donating methoxy group in 2,5-difluoroanisole makes this reaction more challenging and typically requires forcing conditions.
Figure 3. Mechanism of the SNAr reaction.
Detailed Experimental Protocol (Hypothetical, based on general SNAr procedures)
-
In a sealed tube or a high-pressure reactor, combine 2,5-difluoroanisole (1.0 eq) and sodium cyanide (1.2 eq) in a high-boiling polar aprotic solvent such as DMSO or NMP.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for an extended period (12-24 hours).
-
Monitor the reaction by GC-MS for the formation of the product.
-
After cooling, carefully quench the reaction mixture by pouring it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent.
-
Wash the organic layer extensively with water to remove the solvent and unreacted cyanide salts.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Evaluation of the SNAr Route
The primary appeal of this route is its potential cost-effectiveness, as it avoids the use of expensive transition metal catalysts. However, the electron-donating nature of the methoxy group deactivates the ring towards nucleophilic attack, necessitating harsh reaction conditions (high temperatures and pressures).[11] These conditions can lead to side reactions and decomposition, potentially lowering the yield. Regioselectivity can also be a concern if there are multiple potential leaving groups. The use of high-boiling point solvents like DMSO and NMP can complicate product isolation and purification and have their own environmental and safety considerations.[5]
Safety and Environmental Considerations
A responsible choice of synthetic route extends beyond yield and purity to encompass safety and environmental impact.
-
Sandmeyer Reaction: The primary hazards are the potential instability of diazonium salts if not kept cold and the toxicity of copper cyanide. The generation of copper-containing waste is a significant environmental drawback.
-
Palladium-Catalyzed Cyanation: While often using less toxic cyanide sources like potassium ferrocyanide, the inherent dangers of handling any cyanide reagent persist.[12] Palladium catalysts, although used in small quantities, are heavy metals with their own toxicity concerns, and their removal from the final product is crucial.[13] The phosphine ligands used can also be toxic and air-sensitive.
-
Nucleophilic Aromatic Substitution: The high temperatures and pressures required can pose safety risks. The solvents used, such as DMSO and NMP, are under increasing scrutiny for their environmental and health impacts.[11][14] Careful handling of cyanide salts is, as always, paramount.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a multifactorial decision that depends on the specific requirements of the synthesis, including scale, purity requirements, cost constraints, and available equipment.
-
For reliability and well-established procedures on a laboratory scale , the Sandmeyer reaction remains a viable option, provided that appropriate safety precautions are taken for handling diazonium salts and copper cyanide.
-
For high-yield, scalable synthesis with good functional group tolerance , palladium-catalyzed cyanation is often the superior choice, despite the higher initial cost of the catalyst and the need for stringent purification to remove metal contaminants.
-
Nucleophilic Aromatic Substitution may be considered if a metal-free synthesis is a primary goal and the necessary high-pressure equipment is available. However, the likely need for harsh conditions and potential for lower yields make it a less generally applicable route.
Ultimately, process development chemists and researchers must weigh these factors to select the most appropriate method for their specific needs, with a continuous focus on improving the safety, efficiency, and environmental sustainability of the chosen process.
References
- Aurobindo Pharma Limited. (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. WO2018/207120[P].
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents. (n.d.).
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
GreenField Advanced Research Publishing House. (n.d.). green solvents and sustainable organic synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). IMPACT OF SOLVENTS ON ENVIRONMENTAL POLLUTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Purdue Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Wordpress. (2026). SNAr Solvents and Reagents. Retrieved from [Link]
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
- Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1747-1773.
- Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205.
-
PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. (n.d.).
-
ResearchGate. (2015). Environment, health, and safety concerns of the solvent; effect on.... Retrieved from [Link]
-
PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]
-
PMC. (n.d.). Solvents and sustainable chemistry. Retrieved from [Link]
-
DSpace@MIT. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
WuXi Biology. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]
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Cost-benefit analysis of different synthetic pathways for 4-Fluoro-2-methoxybenzonitrile
The following guide provides a comprehensive cost-benefit analysis and technical breakdown of the synthetic pathways for 4-Fluoro-2-methoxybenzonitrile (CAS: 191014-55-8). This compound is a critical building block in medicinal chemistry, most notably as a precursor for third-generation EGFR inhibitors like Osimertinib (Tagrisso).
Executive Summary
This compound represents a classic challenge in process chemistry: installing three distinct functionalities (fluorine, methoxy, nitrile) on a benzene ring with precise regiocontrol. While direct nucleophilic substitution (SNAr) appears attractive on paper, electronic governing factors often lead to isomeric impurities that are difficult to separate.
This guide analyzes the two dominant industrial strategies:
-
The Stepwise Construction Route (Recommended): Bromination of 4-fluorophenol followed by methylation and cyanation. This route offers the highest regiochemical fidelity.
-
The Direct SNAr Route (High Risk): Methoxylation of 2,4-difluorobenzonitrile. This route suffers from poor regioselectivity, favoring the unwanted 4-methoxy isomer.
Part 1: Pathway Analysis & Mechanistic Logic
Pathway A: The "Linear Construction" (Bromination Methylation Cyanation)
This pathway relies on the inherent directing effects of the hydroxyl group to establish the substitution pattern before the nitrile is introduced.
-
Step 1: Bromination of 4-Fluorophenol.
-
Mechanism:[1][2][3][4] Electrophilic Aromatic Substitution (EAS).
-
Logic: The hydroxyl group (-OH) is a strong ortho/para activator. The fluorine (-F) is a weak deactivator but ortho/para directing. Since the para position relative to -OH is blocked by fluorine, bromination occurs exclusively at the ortho position.
-
Product: 2-Bromo-4-fluorophenol.
-
-
Step 2: O-Methylation.
-
Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) with base (
). -
Product: 1-Bromo-4-fluoro-2-methoxybenzene.[1]
-
-
Step 3: Cyanation.
-
Method A (Traditional): Rosenmund-von Braun reaction using CuCN at high temperature (
C). -
Method B (Modern): Pd-catalyzed cyanation using
or .
-
Pathway B: The "Direct SNAr" Route (2,4-Difluorobenzonitrile)
This route attempts to displace a fluorine atom with methoxide.
-
The Flaw: In 2,4-difluorobenzonitrile, the nitrile group (-CN) is a strong electron-withdrawing group (EWG). It activates the para position (4-F) significantly more than the ortho position (2-F) due to a combination of inductive effects and the lack of steric hindrance at the para position.
-
Outcome: Reaction with Sodium Methoxide (NaOMe) predominantly yields 2-fluoro-4-methoxybenzonitrile (the wrong isomer).
-
Verdict: This route is generally unsuitable for high-purity applications unless specialized directing groups or catalysts are employed to reverse selectivity.
Part 2: Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical flow for the two pathways.
Caption: Comparative flow of the recommended "Linear Construction" pathway (top) versus the flawed SNAr pathway (bottom).
Part 3: Cost-Benefit Analysis (Pd vs. Cu Cyanation)
Once the precursor 1-Bromo-4-fluoro-2-methoxybenzene is synthesized, the critical process decision is the choice of cyanation method.
| Metric | Copper-Mediated (Rosenmund-von Braun) | Palladium-Catalyzed (Modern) |
| Reagents | CuCN (Stoichiometric, 1.5–2.0 eq) | Zn(CN)₂ (0.6 eq) + Pd(dppf)Cl₂ (1-3 mol%) |
| Temperature | High (150–180°C) in DMF/NMP | Moderate (80–100°C) in DMF/DMAc |
| Yield | 65–75% | 85–95% |
| Purification | Difficult. Requires oxidative decomposition of Cu-complexes (FeCl₃ or Ammonia workup). | Simple. Filtration through Celite/Silica to remove Pd black. |
| E-Factor (Waste) | High. Generates stoichiometric copper waste. | Low. Catalytic metal usage; Zn waste is manageable. |
| Safety | High risk of thermal runaway; difficult handling of bulk copper residues. | Lower thermal risk; Zn(CN)₂ is non-volatile (safer than NaCN). |
| Cost | Low raw material cost. High operational cost (energy/waste disposal). | High catalyst cost. Lower operational cost (yield/throughput). |
| Recommendation | Suitable for small scale (<100g) where catalyst cost is prohibitive. | Preferred for Process Scale (>1kg) due to yield and purity. |
Part 4: Detailed Experimental Protocol
Selected Route: Pathway A, utilizing Palladium-Catalyzed Cyanation.
Step 1: Synthesis of 2-Bromo-4-fluorophenol
-
Charge a reactor with 4-fluorophenol (1.0 eq) and Dichloromethane (DCM) (5 vol).
-
Cool the solution to 0–5°C.
-
Add Bromine (Br₂) (1.05 eq) dropwise over 1 hour, maintaining temperature <10°C.
-
Note: Control addition rate to prevent bis-bromination.
-
-
Stir at room temperature for 2 hours. Monitor by HPLC.
-
Quench with saturated Sodium Bisulfite (
) solution to remove excess bromine. -
Separate layers and wash organic phase with water.
-
Concentrate to yield crude oil (Quant). Use directly in next step.
Step 2: Synthesis of 1-Bromo-4-fluoro-2-methoxybenzene[1]
-
Dissolve the crude phenol (1.0 eq) in Acetone (5 vol).
-
Add Potassium Carbonate (
) (1.5 eq, powder). -
Add Dimethyl Sulfate (DMS) (1.2 eq) dropwise.
-
Safety: DMS is a potent alkylating agent. Use proper containment.
-
-
Reflux (55°C) for 4 hours.
-
Filter inorganic salts. Concentrate filtrate.
-
Purification: Distillation under reduced pressure or recrystallization from hexanes (if solid) to obtain pure intermediate.
Step 3: Cyanation (The Critical Step)
Reference Standard: Adapted from Anderson et al. and WO Patents for aryl nitrile synthesis.
-
Reactor Setup: Dry 3-neck flask, Nitrogen atmosphere.
-
Charge:
-
1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq, 20.5 g)
-
Zinc Cyanide (
) (0.6 eq, 7.0 g) -
Zinc Dust (0.1 eq) - activates the catalyst.
-
Solvent: Anhydrous DMF or DMAc (10 vol, 200 mL).
-
-
Degas: Sparge with Nitrogen for 30 minutes (Critical to prevent Pd deactivation).
-
Catalyst Addition: Add
(2.0 mol%, 1.6 g). -
Reaction: Heat to 100°C for 4–6 hours.
-
Monitoring: HPLC should show <1% starting bromide.
-
-
Workup:
-
Isolation: Dry over
, concentrate, and recrystallize from Ethanol/Heptane. -
Expected Yield: 88–92%.
References
-
Cyanation Methodology (Pd vs Cu)
-
Anderson, B. A., et al. "Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides." Journal of Organic Chemistry, 1998, 63(23), 8224–8228. Link
-
- Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Methoxide." Chemical Reviews, 1951.
-
Synthesis of Precursor (Bromination)
-
Patent WO2009144554. "Synthesis of substituted benzonitriles." (Describes the bromination/methylation sequence for similar fluorophenols). Link
-
-
Osimertinib Intermediate Synthesis
-
Patent WO2013014448. "Pyrimidine derivatives for inhibiting EGFR." (Contextualizes the use of this compound as a key scaffold). Link
-
Sources
- 1. US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide as an HIV integrase inhibitor - Google Patents [patents.google.com]
- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 3. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 4. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-industry.com [alfa-industry.com]
- 9. CAS 191014-55-8: this compound [cymitquimica.com]
Quantitative NMR (qNMR) for purity determination of 4-Fluoro-2-methoxybenzonitrile
Title: Definitive Guide: Quantitative NMR (qNMR) for Purity Determination of 4-Fluoro-2-methoxybenzonitrile
Executive Summary
In the development of fluorinated pharmaceutical intermediates like This compound , traditional purity assays often face a critical bottleneck: the lack of a certified reference standard for the analyte itself. While HPLC-UV is the industry workhorse for impurity profiling, its quantitative accuracy for "potency" or "absolute purity" is compromised without a matched standard, often forcing reliance on "area %" normalization which ignores response factor differences.
This guide establishes Quantitative NMR (qNMR) as the superior primary method for absolute purity determination of this compound. By leveraging the specific structural properties of this molecule—specifically the distinct fluorine handle (
Technical Rationale & Molecule Analysis
Analyte: this compound CAS: 191014-55-8 (Common isomer reference) Structure Analysis for qNMR:
-
F Handle: The fluorine atom at the 4-position provides a solitary, high-intensity singlet (or multiplet depending on decoupling) in a spectral region usually devoid of background interference. This makes
F qNMR highly specific.[1] -
H Handle: The methoxy group (-OCH
) at the 2-position typically appears as a sharp singlet around 3.8–4.0 ppm. While strong, this region can overlap with water or aliphatic impurities. The aromatic protons provide alternative quantification sites but require careful integration due to coupling patterns.
Comparative Analysis: qNMR vs. HPLC-UV
The following table contrasts the performance of qNMR against the standard HPLC-UV method for this specific fluorinated benzonitrile.
| Feature | qNMR ( | HPLC-UV | Verdict |
| Reference Standard | Generic IS (e.g., BTFMBA or Maleic Acid). Readily available, traceable.[2] | Analyte Specific. Often unavailable for intermediates. | qNMR Wins |
| Quantification Basis | Molar ratio of nuclei (Directly proportional). | UV Absorption (Beer-Lambert). Dependent on extinction coefficients.[3] | qNMR Wins |
| Selectivity | High.[1] | Medium. Co-eluting impurities can inflate purity (Area %). | |
| Precision (RSD) | Typically < 1.0% (often 0.5%). | Typically < 0.5%. | HPLC Wins |
| Analysis Time | < 20 mins (Prep + Acquisition). | 30–60 mins (Equilibration + Run). | qNMR Wins |
| Sample Recovery | Non-destructive. Sample can be recovered.[1][4] | Destructive. | qNMR Wins |
Experimental Protocol: The Self-Validating System
To ensure Trustworthiness and Scientific Integrity , this protocol includes a mandatory
Step 1: Internal Standard (IS) Selection
For this compound, we recommend a "Dual-Mode" IS that allows cross-validation between
-
Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .
-
Why? It contains both
H (aromatic protons) and F (CF groups) handles. It is a solid, non-volatile, and chemically stable. -
Alternative:1,4-Bis(trifluoromethyl)benzene (liquid, good solubility).
-
Step 2: Solvent Selection
-
Primary Choice: DMSO-d
.-
Reasoning: Benzonitriles are polar; DMSO ensures complete solubility and shifts the exchangeable water peak away from the methoxy region.
-
-
Alternative: CDCl
(if the sample is strictly non-polar and dry).
Step 3: Sample Preparation (Gravimetric)
-
Balance: Use a microbalance with readability of 0.01 mg or better.
-
Procedure:
-
Weigh ~10-15 mg of IS (BTFMBA) directly into the weighing boat. Record mass (
) to 0.01 mg. -
Weigh ~15-20 mg of Analyte (this compound) into the same boat (or directly into the vial). Record mass (
).[5] -
Transfer quantitatively to a vial and dissolve in 0.6 mL DMSO-d
. -
Transfer solution to a 5mm NMR tube.
-
Step 4: NMR Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (controlled).
-
Pulse Sequence: zg (1D sequence) without decoupling for
H; zg or zgig (inverse gated decoupling) for F to eliminate NOE enhancement issues. -
Spectral Width (SW): Wide enough to cover all IS and Analyte signals + 20% baseline.
-
Excitation Pulse: 90° (calibrated).
-
Relaxation Delay (D1): CRITICAL. Must be
of the slowest relaxing nucleus.-
Self-Validation: Run an Inversion Recovery experiment (t1ir) first. If the longest
is 3.0 s, set D1 = 15 s.
-
-
Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1).
-
Acquisition Time (AQ):
s (to avoid truncation artifacts).
Workflow Diagram
The following diagram illustrates the validated workflow for qNMR purity determination.
Caption: Validated qNMR workflow ensuring metrological traceability through precise gravimetry and T1-optimized acquisition.
Data Analysis & Calculation
The qNMR Equation
Calculate the purity (
Where:
- : Integral area (Analyte or IS).
-
: Number of spins (e.g., 3 for -OCH
, 1 for -F). - : Molar mass (Analyte: 151.14 g/mol ; IS: depends on selection).
- : Mass weighed (mg).
- : Purity of the Internal Standard (as a decimal, e.g., 0.999).
Representative Results (Mock Data)
Comparison of methods on a synthesized batch of this compound.
| Parameter | HPLC-UV (254 nm) | ||
| Signal Used | -OCH | -F ( | Main Peak Area |
| Integral Ratio | 1.00 : 0.98 | 1.00 : 0.99 | N/A |
| Calculated Purity | 98.4% ± 0.4% | 98.6% ± 0.3% | 99.8% (Area %) |
| Observation | Slight water overlap corrected. | Clean baseline. | Overestimates purity (misses salts/solvents). |
Interpretation: The HPLC method typically overestimates purity because it fails to detect inorganic salts, moisture, or residual solvents that are "invisible" to UV detection but contribute to mass. qNMR provides the true mass-balance purity.
References
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link
-
Schoenberger, T. (2012). Determination of internal standard reference data for quantitative NMR spectroscopy. Analytical and Bioanalytical Chemistry, 403, 247-254. Link
-
Takamatsu, T., et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Molecules, 28(2), 768. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Link
-
Sigma-Aldrich. (2025). Certified Reference Materials for 19F qNMR. Technical Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
